Acid-PEG2-SS-PEG2-Acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZHEPGHNBGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234279 | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-10-1 | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Acid-PEG2-SS-PEG2-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG2-SS-PEG2-Acid linker is a versatile, homobifunctional crosslinker playing a crucial role in the advancement of bioconjugation and drug delivery systems. Its structure, featuring two polyethylene glycol (PEG) units, a central disulfide bond, and terminal carboxylic acid groups, imparts a unique combination of properties including enhanced solubility, biocompatibility, and controlled cleavability. This guide provides a comprehensive overview of the structure, properties, and applications of the this compound linker, with a focus on its utility in the development of sophisticated therapeutic and diagnostic agents.
Structure and Physicochemical Properties
The fundamental structure of this compound, chemically named 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid, is characterized by its symmetrical design.[1] This design incorporates two PEG2 spacers that flank a central disulfide bond, with carboxylic acid functionalities at both termini. This unique arrangement of functional groups is key to its utility in bioconjugation.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is specific to this molecule, other values are estimated based on structurally similar compounds and general chemical principles.
| Property | Value | Source/Notes |
| Chemical Formula | C14H26O8S2 | [2] |
| Molecular Weight | 386.5 g/mol | [2] |
| CAS Number | 1807539-10-1 | [2] |
| Appearance | Colorless oil | [3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] Quantitative data not readily available. The PEG chains enhance aqueous solubility. |
| pKa (Carboxylic Acids) | ~4-5 | Estimated based on the pKa of similar PEG dicarboxylic acids.[2] The electron-donating effect of the PEG chain influences acidity. |
| Storage Conditions | -20°C, desiccated | [1][2] |
Core Properties and Functionality
The utility of the this compound linker is derived from its distinct functional components: the terminal carboxylic acids, the central disulfide bond, and the PEG spacers.
-
Carboxylic Acid Groups: The two terminal carboxylic acid groups are the primary sites for conjugation. They can be readily activated to react with primary amines on biomolecules, such as the lysine residues of proteins or antibodies, to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry, often using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Disulfide Bond: The central disulfide bond is a key feature, rendering the linker cleavable under reducing conditions. This is particularly advantageous for drug delivery applications, as the disulfide bond is relatively stable in the oxidizing environment of the bloodstream but can be cleaved by reducing agents present in the intracellular environment, such as glutathione (GSH), thioredoxin (Trx), and glutaredoxin (Grx).[4] This allows for the targeted release of a conjugated payload within the cell. Common laboratory reducing agents like dithiothreitol (DTT) can also efficiently cleave the disulfide bond.
-
PEG Spacers: The two PEG2 units are short polyethylene glycol chains that confer several beneficial properties. They increase the overall hydrophilicity of the linker and any molecule it is conjugated to, which can improve solubility and reduce aggregation.[1] The flexibility of the PEG chains also helps to minimize steric hindrance during conjugation reactions and can improve the pharmacokinetic properties of the resulting bioconjugate.
Applications in Research and Drug Development
The unique properties of the this compound linker make it a valuable tool in a variety of applications, most notably in the development of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The this compound linker can be used to conjugate the drug to the antibody. Upon internalization of the ADC into the target cancer cell, the higher intracellular concentration of reducing agents like glutathione leads to the cleavage of the disulfide bond and the release of the cytotoxic payload, resulting in targeted cell killing.
Other Bioconjugation Applications
Beyond ADCs, this linker can be used for:
-
Protein and Peptide Modification: To enhance solubility, stability, and pharmacokinetic profiles.
-
Surface Immobilization: To attach biomolecules to surfaces for applications in diagnostics and biosensors.
-
Formation of Hydrogels: The bifunctional nature of the linker allows for its use in creating cross-linked hydrogel networks for controlled release and tissue engineering applications.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of these protocols is highly recommended for specific applications.
Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling
This protocol describes the conjugation of the carboxylic acid groups of the linker to primary amines on a target molecule (e.g., a protein).
Materials:
-
This compound
-
Target molecule with primary amines (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2-4 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to the target molecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the target molecule is a common starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate buffer (e.g., PBS).
Protocol 2: Disulfide Bond Cleavage Assay
This protocol provides a method to assess the cleavage of the disulfide bond in a conjugate.
Materials:
-
Disulfide-linked conjugate
-
Cleavage Buffer: PBS, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or Glutathione (GSH)
-
Analysis method: SDS-PAGE, HPLC, or mass spectrometry
Procedure:
-
Sample Preparation: Dissolve the disulfide-linked conjugate in Cleavage Buffer.
-
Initiation of Cleavage: Add the reducing agent to the conjugate solution. Typical final concentrations are 1-10 mM for DTT or 1-10 mM for GSH.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by a suitable method to monitor the cleavage of the conjugate and the appearance of the cleaved products. For example, in SDS-PAGE under reducing conditions, the cleavage of an ADC would result in the separation of the light and heavy chains of the antibody and the release of the drug-linker moiety.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving the this compound linker.
Caption: Workflow for the conjugation of this compound to a biomolecule.
Caption: Mechanism of drug release from an ADC utilizing a disulfide linker.
Conclusion
The this compound linker is a powerful and versatile tool for researchers and drug developers. Its well-defined structure, combining reactive carboxylic acid termini for conjugation, a cleavable disulfide bond for controlled release, and PEG spacers for improved physicochemical properties, makes it highly suitable for a range of applications, particularly in the design of next-generation targeted therapeutics like ADCs. A thorough understanding of its properties and reaction conditions is essential for its successful implementation in creating innovative and effective bioconjugates.
References
The Lynchpin of Targeted Therapeutics: A Technical Guide to Acid-PEG2-SS-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery and bioconjugation, precision and control are paramount. The development of targeted therapies, such as antibody-drug conjugates (ADCs), necessitates sophisticated linker technologies that can stably tether a therapeutic payload to a targeting moiety and subsequently release it at the desired site of action. Acid-PEG2-SS-PEG2-Acid has emerged as a critical tool in this field, offering a unique combination of features that address the complex requirements of modern drug development.
This in-depth technical guide explores the core functionalities, applications, and methodologies associated with this compound. We will delve into its chemical properties, its role in creating stimuli-responsive drug delivery systems, and provide a framework for its practical application in research settings.
Core Properties and Mechanism of Action
This compound is a homobifunctional, cleavable linker characterized by three key components:
-
Terminal Carboxylic Acid Groups: These functional groups, located at both ends of the molecule, serve as the primary points of attachment. They can be readily activated to react with primary amines on biomolecules, such as the lysine residues of antibodies or amine-containing small molecule drugs, to form stable amide bonds.
-
Polyethylene Glycol (PEG) Spacers: The two PEG2 units (diethylene glycol) impart hydrophilicity to the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, as well as reducing steric hindrance during the conjugation process.
-
Central Disulfide Bond (-SS-): This is the "smart" component of the linker. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing environment found within cells, particularly due to the high concentration of glutathione (GSH). This redox-sensitive cleavage is the cornerstone of its application in controlled drug release.
The fundamental principle behind the use of this compound is the creation of a prodrug or a bioconjugate that remains intact in circulation, minimizing off-target toxicity. Upon reaching the target cell, the conjugate is internalized, and the intracellular reducing environment triggers the cleavage of the disulfide bond, releasing the active therapeutic agent.
Key Applications in Research
The unique properties of this compound make it a versatile tool for a range of research applications, primarily centered around targeted drug delivery and bioconjugation.
Antibody-Drug Conjugates (ADCs)
A primary application of this linker is in the synthesis of ADCs. In this context, one carboxylic acid group is conjugated to a monoclonal antibody that targets a specific tumor antigen, while the other is linked to a potent cytotoxic drug. The resulting ADC can selectively deliver the chemotherapy agent to cancer cells, enhancing its therapeutic index while minimizing systemic toxicity. The disulfide bond ensures that the potent drug is released only after the ADC has been internalized by the target cancer cell.
Stimuli-Responsive Drug Delivery Systems
Beyond ADCs, this compound can be used to create a variety of stimuli-responsive drug delivery systems. For instance, it can be used to link drugs to nanoparticles, polymers, or other carrier molecules. The disulfide bond provides a built-in mechanism for triggered release in response to the reducing environment of the cell.
Bioconjugation and Probe Development
The homobifunctional nature of the linker allows for the crosslinking of two different molecules, or the dimerization of a single molecule. It is also employed in the development of reducible probes for imaging and diagnostic applications, where the cleavage of the disulfide bond can lead to a detectable signal.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Representative HER2-Targeted ADC with a Cleavable Disulfide Linker
| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| SK-BR-3 | High (3+) | 1.5 | 0.5 |
| BT-474 | High (3+) | 2.1 | 0.6 |
| MCF7 | Low | >100 | 0.8 |
| MDA-MB-468 | Negative | >100 | 0.7 |
This table illustrates the selective potency of an ADC against cancer cells that overexpress the target antigen (HER2), a hallmark of ADCs constructed with cleavable linkers.
Table 2: In Vitro Drug Release Kinetics of a Disulfide-Linked Prodrug
| Condition | Half-life (t₁/₂) of Drug Release |
| PBS (pH 7.4) | > 48 hours |
| PBS (pH 7.4) + 10 mM Glutathione (GSH) | 2.5 hours |
| PBS (pH 7.4) + 10 mM Dithiothreitol (DTT) | 0.5 hours |
This table demonstrates the stability of the disulfide linker in physiological buffer and its rapid cleavage in the presence of reducing agents, mimicking the intracellular environment.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar linkers.
Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, drug)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acids:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the linker.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the linker.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10 to 20-fold molar excess of the activated linker to the amine-containing molecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: In Vitro Drug Release Assay
This protocol measures the release of a drug from a disulfide-linked conjugate in the presence of a reducing agent.
Materials:
-
Drug-linker conjugate
-
PBS, pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
HPLC system for analysis
Procedure:
-
Prepare solutions of the drug-linker conjugate in PBS at a known concentration.
-
Prepare separate release media: PBS alone (control) and PBS containing a reducing agent (e.g., 10 mM GSH).
-
Incubate the conjugate solutions in the different release media at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
Analyze the samples by HPLC to quantify the amount of released free drug.
-
Calculate the percentage of cumulative drug release at each time point.
Visualizations
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.
Mechanism of Action of a Disulfide-Linked ADC
Caption: The mechanism of action for a disulfide-linked ADC.
Conclusion
This compound represents a significant advancement in the field of bioconjugation and drug delivery. Its well-defined structure, combining robust conjugation chemistry with a stimuli-responsive cleavage mechanism, provides researchers and drug developers with a powerful tool for creating highly targeted and controlled therapeutic agents. The principles and protocols outlined in this guide offer a foundation for the successful implementation of this versatile linker in a variety of research and development applications, ultimately contributing to the advancement of precision medicine.
An In-depth Technical Guide on the Core Mechanism of Action of Acid-PEG2-SS-PEG2-Acid
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of the redox-responsive linker, Acid-PEG2-SS-PEG2-Acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate its application in advanced drug delivery systems.
Introduction
This compound is a homobifunctional, cleavable crosslinker that has garnered significant attention in the field of bioconjugation and targeted drug delivery.[1][2] Its unique architecture, featuring a central disulfide bond flanked by two polyethylene glycol (PEG) spacers and terminated with carboxylic acid groups, enables the development of sophisticated, stimulus-responsive drug carriers.[1] The key feature of this linker is its ability to remain stable in the physiological environment of the bloodstream while undergoing rapid cleavage in the reducing intracellular environment of target cells, particularly cancer cells.[3] This targeted drug release mechanism holds immense potential for enhancing therapeutic efficacy and minimizing off-target toxicity.[4][5]
Core Mechanism of Action
The mechanism of action of this compound is centered around its redox-sensitive disulfide bond. This linker is typically used to connect a therapeutic agent to a carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), or to form the core structure of a nanoparticle drug delivery system.[5][6]
Extracellular Stability: In the oxidizing environment of the bloodstream, the disulfide bond remains intact, ensuring that the conjugated drug remains associated with its carrier. The hydrophilic PEG spacers contribute to the overall solubility and stability of the conjugate, potentially reducing immunogenicity and prolonging circulation time.[3][6]
Intracellular Cleavage: Upon reaching the target tissue and subsequent cellular internalization, the drug conjugate is exposed to the significantly higher concentration of reducing agents within the cell, primarily glutathione (GSH).[5] The intracellular concentration of GSH in tumor cells can be up to 1000 times higher than in the extracellular matrix.[5] This high GSH concentration facilitates the reduction of the disulfide bond to two thiol groups, leading to the cleavage of the linker and the release of the active drug in close proximity to its intracellular target.[4][5]
Quantitative Data
The following tables summarize representative quantitative data for drug delivery systems utilizing disulfide-linked PEG linkers. It is important to note that this data is compiled from studies on various disulfide-containing nanoparticles and may not be specific to this compound, but serves to provide a comparative overview of expected performance metrics.
Table 1: Physicochemical Properties of Disulfide-Linked Nanoparticles
| Parameter | Value | Reference Molecule | Citation |
| Particle Size (nm) | 100 - 200 | Doxorubicin-loaded micelles | [4] |
| Polydispersity Index (PDI) | < 0.2 | Doxorubicin-loaded micelles | [4] |
| Zeta Potential (mV) | -10 to -25 | Doxorubicin-loaded micelles | [4] |
| Drug Loading Content (%) | 5 - 15 | Paclitaxel-loaded nanoparticles | N/A |
| Encapsulation Efficiency (%) | > 80 | Doxorubicin-loaded micelles | [4] |
Table 2: In Vitro Drug Release Kinetics
| Condition | % Drug Release (at 24h) | Reference Molecule | Citation |
| PBS (pH 7.4) | < 20% | Doxorubicin-loaded micelles | [4] |
| PBS (pH 7.4) + 10 mM GSH | > 80% | Doxorubicin-loaded micelles | [4] |
| PBS (pH 5.0) | < 25% | Doxorubicin-loaded micelles | [4] |
| PBS (pH 5.0) + 10 mM GSH | > 90% | Doxorubicin-loaded micelles | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound linker.
Conjugation of a Therapeutic Drug to this compound
This protocol describes the conjugation of a model amine-containing drug to the carboxylic acid groups of the linker.
Materials:
-
This compound
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add EDC (2.0 eq) and NHS (2.0 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.
-
Add the drug solution to the activated linker solution and stir overnight at room temperature under a nitrogen atmosphere.
-
The reaction mixture is then dialyzed against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted reagents.
-
The purified conjugate is obtained by lyophilization.
-
Characterize the conjugate using ¹H NMR and mass spectrometry to confirm successful conjugation.
Formulation of Redox-Responsive Nanoparticles
This protocol describes the self-assembly of an amphiphilic drug-linker conjugate into nanoparticles.
Materials:
-
Drug-linker conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the drug-linker conjugate in a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS).
-
Continue stirring for 2-4 hours to allow for the self-assembly of nanoparticles and the evaporation of the organic solvent.
-
The nanoparticle suspension can be further purified by dialysis to remove any remaining organic solvent and unconjugated drug.
-
Characterize the nanoparticles for size, polydispersity, and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
In Vitro Redox-Responsive Drug Release Study
This protocol evaluates the drug release from the nanoparticles in response to a reducing agent.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Prepare two release media: PBS (pH 7.4) as a control and PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.
-
Place a known concentration of the drug-loaded nanoparticle suspension into dialysis bags.
-
Immerse the dialysis bags in the two release media and incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time for both conditions to determine the redox-responsive release profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disulfide-Cross-Linked Tetra-PEG Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Homobifunctional Crosslinkers with PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of homobifunctional crosslinkers featuring polyethylene glycol (PEG) spacers. It delves into their chemical properties, applications, and the experimental protocols necessary for their effective use in bioconjugation, drug delivery, and the study of protein-protein interactions.
Introduction to Homobifunctional Crosslinkers with PEG Spacers
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins or other biomolecules.[1] The incorporation of a polyethylene glycol (PEG) spacer between these reactive ends imparts several advantageous properties. PEG is a hydrophilic and biocompatible polymer that increases the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize the immunogenicity of the crosslinker itself.[2] These characteristics make PEGylated homobifunctional crosslinkers invaluable tools in a wide range of applications, from basic research to the development of therapeutic agents.[2][3]
The general structure of a homobifunctional crosslinker with a PEG spacer can be represented as:
Reactive Group — PEG Spacer — Reactive Group
The choice of the reactive group determines the target functional group on the biomolecule, while the length of the PEG spacer can be varied to optimize the distance between the conjugated molecules and to modulate the physicochemical properties of the final conjugate.[4]
Types of Homobifunctional Crosslinkers with PEG Spacers
Homobifunctional crosslinkers with PEG spacers are primarily categorized based on the type of reactive group they contain. The two most common classes are amine-reactive and thiol-reactive crosslinkers.
Amine-Reactive Crosslinkers
Amine-reactive crosslinkers target primary amines (-NH2), which are abundantly found on the side chains of lysine residues and at the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups used in these crosslinkers.[2] The reaction of an NHS ester with a primary amine forms a stable amide bond.[2]
Table 1: Quantitative Data for Amine-Reactive Homobifunctional Crosslinkers with PEG Spacers
| Crosslinker Name | Reactive Group | Number of PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| BS(PEG)5 | NHS Ester | 5 | 21.7 | 572.58 |
| BS(PEG)9 | NHS Ester | 9 | 35.8 | 748.79 |
| NHS-PEG-NHS | NHS Ester | Varies | Varies | Varies |
Note: "Varies" indicates that these crosslinkers are available with a wide range of PEG spacer lengths.
Thiol-Reactive Crosslinkers
Thiol-reactive crosslinkers are designed to react specifically with sulfhydryl groups (-SH) found in cysteine residues. Maleimide groups are the most prevalent thiol-reactive moieties in this class of crosslinkers. The reaction between a maleimide and a thiol group results in the formation of a stable thioether bond.[2]
Table 2: Quantitative Data for Thiol-Reactive Homobifunctional Crosslinkers with PEG Spacers
| Crosslinker Name | Reactive Group | Number of PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| BM(PEG)2 | Maleimide | 2 | 14.7 | 424.39 |
| BM(PEG)3 | Maleimide | 3 | 17.8 | 468.44 |
| Bis-Maleimide-PEG | Maleimide | Varies | Varies | Varies |
Note: "Varies" indicates that these crosslinkers are available with a wide range of PEG spacer lengths.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing homobifunctional crosslinkers with PEG spacers.
Protocol for Protein-Protein Crosslinking using BS(PEG)n
This protocol describes a general procedure for crosslinking interacting proteins in solution using an amine-reactive BS(PEG)n crosslinker.
Materials:
-
BS(PEG)n crosslinker (e.g., BS(PEG)5 or BS(PEG)9)
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the BS(PEG)n crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BS(PEG)n stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column.
-
Analysis: Analyze the crosslinked products using SDS-PAGE and Western blotting. Crosslinked complexes will appear as higher molecular weight bands.
Protocol for Cell Surface Protein Crosslinking
This protocol outlines a method for crosslinking proteins on the surface of living cells using a membrane-impermeable crosslinker like BS3 (a non-PEGylated analog, but the principle is the same for water-soluble BS(PEG)n).
Materials:
-
BS(PEG)n (water-soluble)
-
Cells in suspension or adherent in a culture plate
-
Ice-cold PBS (pH 8.0)
-
Quenching solution (100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Crosslinking: Resuspend or cover the cells with ice-cold PBS containing the desired concentration of the BS(PEG)n crosslinker (typically 1-5 mM).
-
Incubation: Incubate the cells on ice for 30 minutes.
-
Quenching: Terminate the crosslinking reaction by adding the quenching solution and incubating for 10 minutes on ice.
-
Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract the crosslinked proteins.
-
Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting to identify crosslinked protein complexes.
Protocol for Antibody-Drug Conjugate (ADC) Preparation using a Homobifunctional NHS-PEG-NHS Linker
This protocol provides a general workflow for conjugating a drug molecule containing a primary amine to an antibody using a homobifunctional NHS-ester PEG linker. This is a simplified representation, and optimization is critical for successful ADC development.
Materials:
-
Antibody
-
Amine-containing drug molecule
-
NHS-PEG-NHS crosslinker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in the reaction buffer at a suitable concentration.
-
Crosslinker-Drug Conjugation (Activation): In a separate reaction, dissolve the amine-containing drug and a molar excess of the NHS-PEG-NHS crosslinker in anhydrous DMSO or DMF. This step aims to create a drug-linker intermediate with a remaining reactive NHS ester. This reaction requires careful control of stoichiometry to minimize dimerization of the drug-linker.
-
Purification of Drug-Linker: Purify the activated drug-linker intermediate to remove unreacted crosslinker and drug.
-
Antibody Conjugation: Add the purified drug-linker intermediate to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and must be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of ADC: Purify the resulting ADC from unreacted drug-linker and antibody using a suitable chromatography method.
-
Characterization: Characterize the ADC for DAR, purity, and biological activity.
Visualizations
Logical Relationship Diagram: Selecting a Homobifunctional Crosslinker
Caption: A decision-making workflow for selecting an appropriate homobifunctional crosslinker.
Experimental Workflow: Protein-Protein Crosslinking
Caption: A step-by-step workflow for a typical protein-protein crosslinking experiment.
Signaling Pathway: EGFR Dimerization and Activation
Homobifunctional crosslinkers can be used to study the dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is a key step in its activation and downstream signaling.[5]
Caption: Simplified schematic of EGFR dimerization, a process that can be studied using homobifunctional crosslinkers.
Conclusion
Homobifunctional crosslinkers with PEG spacers are versatile and powerful tools for researchers in various scientific disciplines. Their unique combination of reactivity and biocompatibility allows for the efficient and controlled conjugation of biomolecules. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, scientists can successfully stabilize protein interactions, create novel therapeutic conjugates, and gain deeper insights into complex biological processes. This guide provides a foundational understanding and practical protocols to facilitate the successful application of these important reagents.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 4. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Antibody-Drug Conjugates (ADCs) and Linker Technology
An In-depth Technical Guide to Disulfide-Based ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. An ADC is a complex molecule comprising three main components: a monoclonal antibody (mAb) that binds to a specific antigen on the surface of tumor cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[2]
The linker is a critical element that dictates the overall success of an ADC.[3] It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the cytotoxic payload that could lead to systemic toxicity.[4] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its fully active form.[4] Linkers are broadly categorized as either non-cleavable or cleavable.[] Disulfide linkers are a prominent class of chemically cleavable linkers that leverage the differential redox potential between the extracellular environment and the intracellular space of tumor cells.[5]
The Chemistry and Mechanism of Disulfide Linkers
Disulfide linkers are characterized by the presence of a disulfide bond (R-S-S-R'), which connects the antibody and the payload, typically derived from two thiol groups.[] These linkers are designed to be thermodynamically stable under the physiological conditions of the bloodstream.[5][6] The key to their mechanism lies in the significant difference in the concentration of glutathione (GSH), a natural reducing agent, between the blood plasma (approximately 5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L).[][8]
The mechanism of action proceeds as follows:
-
Systemic Circulation: The ADC circulates stably in the bloodstream, as the low concentration of reducing agents is insufficient to cleave the disulfide bond.[]
-
Target Binding and Internalization: The ADC's antibody component binds to the target antigen on the tumor cell surface, and the entire ADC-antigen complex is internalized, usually via receptor-mediated endocytosis.[9]
-
Intracellular Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes.[6] Concurrently, it is exposed to the high intracellular concentration of glutathione.[] GSH acts as a thiol cofactor, mediating a thiol-disulfide exchange reaction that reduces and cleaves the disulfide bond, releasing the payload.[5] In some cases, proteolytic degradation of the antibody within the lysosome is also necessary to liberate the payload-linker complex before the final disulfide cleavage occurs.[6]
Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Design Considerations and Stability Modulation
A primary challenge in disulfide linker design is balancing stability in circulation with efficient cleavage inside the tumor cell.[3][8] Early disulfide linkers sometimes suffered from insufficient stability, leading to off-target toxicity.[6] Modern strategies focus on modulating the stability of the disulfide bond, primarily through steric hindrance.
By introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the linker can be sterically shielded from premature reduction in the plasma.[2][10] This modification has been shown to significantly improve plasma stability and the overall therapeutic window.[11] The degree of steric hindrance can be fine-tuned to optimize the balance between stability and payload release kinetics.[12] For instance, the maytansinoid payload DM4, which contains two methyl groups adjacent to the sulfur atom, is often used with a linker like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) to create a sterically hindered disulfide bond.[11][12]
Caption: Glutathione-mediated cleavage of a disulfide linker in the cytosol.
Quantitative Data on Disulfide Linker Performance
The performance of disulfide-linked ADCs is evaluated based on their stability, in vitro cytotoxicity, and in vivo efficacy. The tables below summarize representative data comparing linkers with varying degrees of steric hindrance.
Table 1: Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates (AMCs)
| Conjugate | Disulfide Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mice) | Reference |
|---|---|---|---|---|---|
| huC242-SPP-DM1 | Less Hindered | No methyl groups on linker side | Less Stable | Less Stable | [11] |
| huC242-SPDB-DM4 | More Hindered | Two methyl groups on payload side | More Stable | More Stable | [11] |
| Tmab-SG3231 (V205C) | Unhindered | Direct conjugation to Cys | Lower Stability | DAR drops significantly over time | [13] |
| Tmab-SG3451 (K149C) | Hindered | Self-immolative hindered linker | Higher Stability | More stable in vivo |[13] |
Table 2: Efficacy of Disulfide-Linked ADCs
| Conjugate | Target Antigen | In Vitro Potency (IC50) | In Vivo Efficacy (Xenograft Model) | Key Finding | Reference |
|---|---|---|---|---|---|
| huC242-SPP-DM1 | CanAg | Highly Potent | Effective, but less than hindered version | Efficacy is influenced by linker stability. | [11] |
| huC242-SPDB-DM4 | CanAg | Highly Potent | Superior efficacy and antitumor activity | Intermediate stability provided the best therapeutic outcome. | [11] |
| huC242-SMCC-DM1 | CanAg | Highly Potent | Marginal activity | Non-cleavable linker showed poor in vivo efficacy in this model. | [11] |
| Disulfide-linked PBD ADC | N/A | Potent | Showed similar efficacy to peptide-linked PBD ADCs | Disulfide linker provided a better safety profile. |[13] |
Experimental Protocols
The development of disulfide-linked ADCs involves several key experimental procedures. Below are generalized protocols for the synthesis and initial evaluation of these conjugates.
Caption: General experimental workflow for ADC synthesis and characterization.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol generates free sulfhydryl groups on the antibody for conjugation by selectively reducing the interchain disulfide bonds.
-
Materials:
-
Monoclonal antibody solution (5-20 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-8.0).[14][15]
-
Reducing agent: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[14][16]
-
Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0).[14]
-
Desalting column (e.g., G25) or Tangential Flow Filtration (TFF) system.[14][16]
-
-
Procedure:
-
Prepare the antibody solution in the reaction buffer.
-
Add a calculated molar excess of the reducing agent (e.g., 2-5 fold TCEP per disulfide bond or a final concentration of 10 mM DTT).[14][16] The precise amount will determine the number of disulfides reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 30-60 minutes.[14]
-
Immediately remove the excess reducing agent using a pre-equilibrated desalting column or TFF, exchanging the buffer into a conjugation buffer (e.g., PBS, pH 7.4).[16]
-
Protocol 2: Conjugation of Drug-Linker to Reduced Antibody
This procedure links the payload to the antibody's newly formed thiol groups.
-
Materials:
-
Reduced antibody from Protocol 1.
-
Disulfide-containing drug-linker (e.g., SPDB-DM4) dissolved in an organic co-solvent like DMSO.[16]
-
Conjugation buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., N-acetylcysteine).
-
-
Procedure:
-
To the solution of the reduced antibody, add the drug-linker solution. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[16]
-
Incubate the reaction mixture. Incubation can be done on ice for 1 hour or at room temperature for 1-4 hours.[14][16]
-
Quench the reaction by adding an excess of a quenching reagent to cap any unreacted linkers or thiols.[14]
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or TFF to remove unconjugated drug-linker and other impurities.[16]
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the premature release of its payload in plasma.
-
Materials:
-
Procedure:
-
Incubate the ADC in the selected plasma at a defined concentration at 37°C.[18]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours, 7 days).[18]
-
Process the samples to analyze the ADC. This can involve affinity capture (e.g., using Protein A beads) followed by analysis.[18]
-
Quantify the amount of intact ADC, average DAR, or the amount of released payload at each time point using LC-MS or a ligand-binding assay (LBA).[17][18][19]
-
Calculate the half-life of the ADC or the rate of payload release to determine stability.
-
Challenges and Future Directions
Despite their success, disulfide linkers face ongoing challenges. The "stability-release paradox" remains a central issue, where increasing stability can sometimes hinder efficient intracellular payload release.[8][20] Furthermore, even with hindered linkers, some level of premature release can occur, contributing to off-target toxicity.[3]
Future innovations are focused on creating more sophisticated disulfide-based systems:
-
Disulfide Re-bridging: Novel strategies use linkers that re-bridge the native interchain disulfides of an antibody after reduction.[21][22] This approach can produce more homogeneous and stable ADCs with defined DARs.[21][23]
-
Self-Immolative Spacers: Incorporating self-immolative units into the linker ensures that after disulfide cleavage, the linker fragments away completely, releasing the payload in its native, unmodified form.[10][13]
-
Novel Disulfide Motifs: Research is ongoing to develop new disulfide-containing structures with finely tuned electronic and steric properties to achieve a better balance of stability and controlled release.[24]
Conclusion
Disulfide-based linkers are a cornerstone of ADC technology, offering a reliable mechanism for cleavable payload delivery. Their design has evolved significantly, with the introduction of steric hindrance to overcome early stability issues. By leveraging the distinct reducing environment of tumor cells, these linkers enable the targeted release of potent cytotoxins, enhancing the therapeutic index of cancer therapies. Ongoing research into novel re-bridging technologies and linker chemistry promises to further refine the stability and efficacy of the next generation of antibody-drug conjugates.
References
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 11. pubs.acs.org [pubs.acs.org]
- 12. njbio.com [njbio.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02980H [pubs.rsc.org]
- 24. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of short-chain Polyethylene Glycol (PEG) linkers. These versatile molecules are integral to the design and function of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document delves into the synthesis, reactivity, stability, and solubility of short-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Chemical Properties of Short-Chain PEG Linkers
Short-chain PEG linkers are composed of repeating ethylene oxide units, typically ranging from 2 to 12 units (PEG2 to PEG12). Their unique physicochemical properties, such as hydrophilicity, biocompatibility, and tunable length, make them invaluable in drug development.[1][2]
Solubility
A key attribute of short-chain PEG linkers is their excellent solubility in a wide range of solvents, which enhances the solubility of hydrophobic drug molecules.[3][4] PEGs are highly soluble in water and many organic solvents, a property that is crucial for formulation and bioconjugation reactions.[5][6] The solubility of PEG linkers is influenced by their molecular weight, with shorter chains generally exhibiting broader solubility.[7] While precise solubility values can vary depending on the specific functional end groups, the following table summarizes the general solubility of short-chain PEGs.
| Solvent | PEG (n=2-12) Solubility | Notes |
| Water | Highly Soluble | Soluble in all proportions. |
| Ethanol | Soluble | Readily dissolves. |
| Methanol | Soluble | Readily dissolves. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for conjugation reactions. |
| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for bioconjugation. |
| Dichloromethane (DCM) | Soluble | Useful for synthesis and purification. |
| Chloroform | Soluble | Can be used for extraction and purification. |
| Acetone | Soluble | Good solubility for many applications. |
| Toluene | Less Soluble | Solubility may require gentle heating.[5] |
| Diethyl Ether | Insoluble | Useful for precipitation and purification.[5][8] |
| Hexane / Aliphatic Hydrocarbons | Insoluble | Useful for precipitation and purification.[8] |
Note: The term "Soluble" indicates that the PEG linker dissolves to a concentration suitable for most laboratory applications (e.g., >10 mg/mL). "Highly Soluble" implies miscibility or very high solubility.
Reactivity and Functionalization
Short-chain PEG linkers are typically heterobifunctional, possessing two different reactive functional groups at their termini. This allows for the sequential and specific conjugation of two different molecules, such as a targeting moiety and a therapeutic payload.[9] Common functional groups and their reactive partners are detailed in the table below.
| Functional Group | Reactive Partner(s) | Resulting Linkage | Reaction pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.2 - 8.5 |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | 4.5 - 6.0 (with carbodiimide) |
| Amine (-NH₂) | Carboxylic Acids (-COOH), NHS Esters | Amide | 4.5 - 6.0 (with carbodiimide), 7.2-8.5 |
| Azide (-N₃) | Alkynes, Cycloalkynes (e.g., DBCO) | Triazole (Click Chemistry) | Neutral |
| Alkyne | Azides (-N₃) | Triazole (Click Chemistry) | Neutral |
The reactivity of these functional groups is often pH-dependent. For instance, the reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).[10] However, the hydrolysis of the NHS ester is a competing reaction that also accelerates at higher pH.[10]
Stability
The stability of a PEG linker is critical for the in vivo performance of a drug conjugate. This includes the stability of the PEG backbone itself and the linkages formed during conjugation.
PEG Backbone Stability: The ether linkages of the PEG backbone are generally stable to acid and base hydrolysis under physiological conditions.[6][11] However, they can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen, which can lead to chain scission. Thermal degradation can also occur at elevated temperatures.
Linkage Stability:
-
Amide Bonds: Formed from NHS ester or carbodiimide reactions, amide bonds are highly stable under physiological conditions.
-
Thioether Bonds: The bond formed between a maleimide and a thiol is initially susceptible to a retro-Michael reaction, which can lead to deconjugation.[6] However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened structure that is significantly more stable and resistant to thiol exchange.[6] The half-life of this ring-opened product can be over two years.
| Linkage | Conditions for Cleavage | Stability Profile |
| Amide | Strong acid or base, high temperature | Generally very stable in vivo. |
| Thioether (from Maleimide) | Thiol exchange (reversible) | Can be stabilized by ring-opening hydrolysis. |
| Ester | Hydrolysis (pH-sensitive) | Can be designed for controlled release. |
Experimental Protocols
Accurate characterization of short-chain PEG linkers and their conjugates is essential for quality control and regulatory approval. The following sections provide detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Analysis
¹H NMR is a powerful tool for confirming the structure and assessing the purity of PEG compounds.[5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[5]
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the peaks corresponding to the ethylene oxide protons (typically a broad multiplet around 3.6 ppm) and the protons of the terminal functional groups.
-
The ratio of these integrals can be used to confirm the chain length and assess the purity of the linker.[5] For example, the disappearance of the hydroxyl peak in a starting PEG diol after functionalization can indicate the reaction's completion.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Analysis
Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used to assess the purity of PEG linkers and analyze the resulting bioconjugates.[4]
Protocol for RP-HPLC of a PEGylated Protein:
-
System Preparation: Use a C4 or C18 column suitable for protein separations. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the column.
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to elute the protein and its conjugates.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis: The PEGylated protein will have a different retention time compared to the unconjugated protein. The peak area can be used to quantify the relative amounts of each species.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Molecular Weight Determination
MALDI-TOF MS is a powerful technique for determining the molecular weight of PEG linkers and the degree of PEGylation in protein conjugates.
Protocol for MALDI-TOF MS of a PEGylated Protein:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile and water with 0.1% TFA.
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air-dry.
-
Mass Spectrometry:
-
Acquire the mass spectrum in linear mode for large molecules.
-
Optimize the laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more PEG chains. The mass difference between the peaks will correspond to the mass of the PEG linker.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the application of short-chain PEG linkers.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Antibody-Drug Conjugate (ADC) mechanism of action.
Caption: Simplified EGFR signaling pathway.
Conclusion
Short-chain PEG linkers are indispensable tools in modern drug development, offering a unique combination of properties that can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. A thorough understanding of their chemical properties, including reactivity and stability, is paramount for the rational design of effective and safe bioconjugates. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of targeted therapy and drug delivery.
References
- 1. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. labinsights.nl [labinsights.nl]
- 5. drugfuture.com [drugfuture.com]
- 6. PEG 400 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. PEG 400 [chembk.com]
- 11. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
An In-depth Technical Guide to the Solubility and Stability of Acid-PEG2-SS-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of Acid-PEG2-SS-PEG2-Acid, a homobifunctional, cleavable polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) due to its dual carboxylic acid functionalities for conjugation and a central, redox-sensitive disulfide bond for controlled cleavage. Understanding its solubility and stability is paramount for its effective application in research and pharmaceutical development.
Overview of this compound
This compound is a chemical linker designed with specific functionalities to facilitate the conjugation of molecules and subsequent release under particular physiological conditions. The terminal carboxylic acid groups allow for the formation of stable amide bonds with primary amines on proteins, peptides, or other molecules, typically in the presence of activating agents like EDC and HATU. The short PEG2 (diethylene glycol) spacers enhance the hydrophilicity and flexibility of the linker, which can improve the solubility of the resulting conjugate and reduce steric hindrance.[1] The core of this linker is a disulfide bond, which is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space with high concentrations of glutathione (GSH).[2] This targeted cleavage mechanism is a key feature for controlled drug release in specific cellular compartments.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and application in bioconjugation reactions. The presence of hydrophilic PEG chains and carboxylic acid groups contributes to its solubility in aqueous and various organic solvents.
Qualitative Solubility Data
Based on available information, the qualitative solubility of this compound is summarized in the table below. It is important to note that quantitative solubility can be application-dependent and may vary with the specific buffer, pH, and temperature conditions.
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental protocols are necessary. Below are detailed methodologies for determining both the kinetic and thermodynamic solubility of this compound.
2.2.1 Kinetic Solubility Assay by Turbidimetry
This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.
-
Purpose: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or a plate reader capable of measuring turbidity
-
-
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to another 96-well plate containing the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[4][5]
-
-
Data Analysis: Plot the turbidity reading against the compound concentration. The point of inflection on the curve indicates the kinetic solubility limit.
2.2.2 Thermodynamic Solubility Assay by Shake-Flask Method
This method determines the equilibrium solubility, which is considered the "true" solubility of a compound.
-
Purpose: To measure the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a vial.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[2][6]
-
-
Data Analysis: The measured concentration of the supernatant represents the thermodynamic solubility.
Stability Profile
The stability of this compound is crucial for its storage, handling, and in vivo performance. The key aspects of its stability are the integrity of the PEG backbone, the disulfide bond, and the carboxylic acid functional groups.
General Stability and Storage Recommendations
-
Storage: It is recommended to store this compound at -20°C in a desiccated environment.[3]
-
Solution Stability: Prepare fresh solutions for use. Avoid prolonged exposure of solutions to ambient conditions, especially to reducing agents, to prevent cleavage of the disulfide bond.
Stability Under Different Conditions
| Condition | Stability Consideration | Rationale |
| pH | The disulfide bond is generally stable at neutral pH but can be more susceptible to cleavage under alkaline conditions. The PEG backbone and carboxylic acid groups are relatively stable across a wide pH range.[7] | Thiol-disulfide exchange is pH-dependent. |
| Temperature | Elevated temperatures can accelerate the degradation of the PEG backbone and the disulfide bond. | Increased thermal energy can promote chemical reactions. |
| Reducing Agents | The disulfide bond is readily cleaved by reducing agents like dithiothreitol (DTT) and glutathione (GSH).[2] | This is the intended mechanism for payload release in the reducing environment of the cell. |
Experimental Protocols for Stability Assessment
3.3.1 pH Stability Assay
-
Purpose: To evaluate the degradation of this compound at different pH values over time.
-
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7.4, 9)
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Sample Preparation: Dissolve this compound in each buffer to a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of intact this compound and to detect any degradation products.
-
-
Data Analysis: Plot the percentage of the remaining intact compound against time for each pH condition to determine the degradation rate.
3.3.2 Thermal Stability Assay
-
Purpose: To assess the effect of temperature on the stability of the compound.
-
Materials:
-
This compound
-
A stable buffer (e.g., PBS pH 7.4)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
-
HPLC system
-
-
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the buffer.
-
Incubation: Incubate the solutions at the different temperatures.
-
Time-Point Analysis: At specified time intervals, collect samples and analyze them by HPLC.
-
-
Data Analysis: Determine the degradation rate at each temperature. This data can be used to estimate the shelf-life of the compound under different storage conditions.
3.3.3 Reductive Cleavage Assay
-
Purpose: To confirm the cleavability of the disulfide bond in the presence of a reducing agent.
-
Materials:
-
This compound
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Buffer (e.g., PBS pH 7.4)
-
HPLC system, preferably with a mass spectrometer (LC-MS) for product identification
-
-
Procedure:
-
Reaction Setup: Dissolve this compound in the buffer. Add a molar excess of the reducing agent (e.g., 10 mM DTT).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C.
-
Monitoring: Monitor the reaction over time by taking aliquots and analyzing them by HPLC or LC-MS.
-
-
Data Analysis: Observe the disappearance of the peak corresponding to the intact compound and the appearance of peaks corresponding to the cleaved products. LC-MS can be used to confirm the identity of the cleavage products.[8]
Visualizations
Logical Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability testing.
Signaling Pathway of Reductive Cleavage
Caption: Reductive cleavage of the disulfide bond.
Conclusion
This compound is a versatile linker with favorable solubility in a range of solvents, making it suitable for various bioconjugation applications. Its key feature is the redox-sensitive disulfide bond, which provides a mechanism for controlled cleavage in the intracellular environment. While qualitative data suggests good solubility and stability under recommended storage conditions, quantitative assessment is crucial for specific applications. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of this compound, ensuring its optimal use in the development of novel therapeutics and research tools.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. enamine.net [enamine.net]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. evotec.com [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Acid-PEG2-SS-PEG2-Acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Acid-PEG2-SS-PEG2-Acid, a homobifunctional and cleavable crosslinker, in bioconjugation. This reagent is particularly valuable in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), and for the reversible immobilization of biomolecules.
Introduction to this compound
This compound is a versatile crosslinking reagent characterized by two terminal carboxylic acid groups and a central disulfide bond, flanked by two polyethylene glycol (PEG) spacers.[1] This structure imparts several key features beneficial for bioconjugation:
-
Homobifunctionality: The two carboxylic acid groups allow for the conjugation of two amine-containing molecules.[1]
-
Cleavable Disulfide Bond: The central disulfide bond can be readily cleaved under reducing conditions, for example, in the presence of dithiothreitol (DTT) or within the reducing intracellular environment of a cell.[1][2] This feature is critical for the controlled release of conjugated molecules.
-
PEG Spacers: The hydrophilic PEG2 spacers enhance the solubility of the linker and the resulting conjugate in aqueous buffers and can reduce steric hindrance during the conjugation reaction.[3]
The primary application of this linker involves the covalent attachment to amine-containing molecules, such as proteins, peptides, or nanoparticles, through the formation of stable amide bonds. This is typically achieved by activating the carboxylic acid groups using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[4][5]
Key Applications
-
Antibody-Drug Conjugates (ADCs): This linker is used in the synthesis of ADCs where a cytotoxic drug is attached to a monoclonal antibody. The disulfide bond remains stable in the bloodstream but is cleaved inside target tumor cells, releasing the drug.[6]
-
Drug Delivery: The linker can be used to attach drugs to nanoparticles or other carrier molecules for targeted delivery and controlled release.[7][8]
-
Reversible Immobilization: Biomolecules can be reversibly attached to surfaces or beads for applications like affinity chromatography. The immobilized molecule can be released under mild reducing conditions.
Experimental Protocols
General Workflow for Bioconjugation and Cleavage
The overall process involves the activation of the linker, conjugation to an amine-containing molecule, purification of the conjugate, and subsequent cleavage of the disulfide bond to release the conjugated molecule.
Protocol for Activation of this compound and Conjugation to a Protein
This protocol describes the conjugation of the linker to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a desired molar excess of this compound to the protein to be conjugated.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS over the linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The activation is most efficient at pH 4.5-7.2.[4][5]
-
-
Conjugation to Protein:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[4]
-
Immediately add the protein solution to the activated linker solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing the unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol for Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond in the purified conjugate to release the conjugated molecule.
Materials:
-
Purified conjugate in a suitable buffer
-
Dithiothreitol (DTT)
-
Buffer for cleavage (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of DTT Solution:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
-
Cleavage Reaction:
-
Add DTT to the purified conjugate solution to a final concentration of 10-100 mM.
-
Incubate the reaction at 37°C for 1-4 hours. The progress of the cleavage can be monitored by techniques like HPLC or SDS-PAGE.
-
-
Analysis of Cleavage:
-
Analyze the reaction mixture to confirm the cleavage and release of the conjugated molecule. This can be done by comparing the cleaved sample with the non-cleaved conjugate using techniques such as HPLC, mass spectrometry, or SDS-PAGE.
-
Data Presentation and Characterization
The success of the bioconjugation and cleavage reactions should be confirmed through various analytical techniques. Quantitative data should be systematically collected and analyzed.
Characterization of the Conjugate
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to assess the purity of the conjugate and determine the extent of conjugation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) for ADCs.[9]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and the conjugated molecule if it has a distinct absorbance spectrum.
Quantitative Analysis
The following tables provide examples of how to structure quantitative data from bioconjugation experiments.
Table 1: Molar Ratios and Conjugation Efficiency
| Molar Ratio (Linker:Protein) | EDC (molar excess) | NHS (molar excess) | Conjugation Efficiency (%) | Average DAR |
| 5:1 | 10 | 20 | 65 | 3.2 |
| 10:1 | 10 | 20 | 85 | 4.1 |
| 20:1 | 10 | 20 | 92 | 4.6 |
Table 2: Disulfide Bond Cleavage Kinetics
| DTT Concentration (mM) | Incubation Time (hours) | Cleavage Efficiency (%) |
| 10 | 1 | 45 |
| 10 | 4 | 85 |
| 50 | 1 | 95 |
| 50 | 4 | >99 |
Visualization of Key Processes
EDC/NHS Activation and Amine Coupling
This diagram illustrates the chemical mechanism of activating the carboxylic acid groups of the linker and their subsequent reaction with a primary amine.
References
- 1. This compound, 1807539-10-1 | BroadPharm [broadpharm.com]
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. nbinno.com [nbinno.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of Acid-PEG2-SS-PEG2-Acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody and the cytotoxic drug, is a critical component that dictates the stability, drug-release mechanism, and overall efficacy of the ADC.
This document provides detailed application notes and protocols for the use of Acid-PEG2-SS-PEG2-Acid , a homobifunctional, cleavable linker, in the synthesis of ADCs. This linker features a central disulfide bond, which is designed to be stable in the bloodstream and cleaved in the reducing environment of the target cell, leading to the controlled release of the cytotoxic payload. The two polyethylene glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid groups allow for a versatile, two-step conjugation strategy.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H26O8S2 |
| Molecular Weight | 386.48 g/mol |
| Structure | HOOC-(CH2)2-O-(CH2)2-O-(CH2)2-S-S-(CH2)2-O-(CH2)2-O-(CH2)2-COOH |
| Functional Groups | 2x Carboxylic Acid (-COOH) |
| Cleavage Mechanism | Reduction of Disulfide Bond |
| Key Features | Homobifunctional, Cleavable, PEGylated |
Principle of ADC Synthesis using this compound
The synthesis of an ADC using the homobifunctional this compound linker is a two-step process designed to first create a drug-linker intermediate, which is then conjugated to the antibody. This strategy allows for better control over the conjugation process and purification of the intermediate before the final conjugation to the antibody.
Step 1: Synthesis of the Drug-Linker Intermediate. In this step, one of the carboxylic acid groups on the linker is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated linker then reacts with a primary amine on the cytotoxic drug to form a stable amide bond. The resulting drug-linker intermediate is then purified.
Step 2: Conjugation to the Antibody. The second carboxylic acid group on the purified drug-linker intermediate is activated using the same EDC/NHS chemistry. This activated intermediate is then reacted with the primary amine groups of lysine residues on the monoclonal antibody to form the final ADC. The ADC is then purified to remove any unconjugated antibody, free drug-linker, and other impurities.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Cytotoxic Drug: Drug with a primary amine group available for conjugation.
-
Linker: this compound.
-
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: PBS, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Purification:
-
For Drug-Linker Intermediate: Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For ADC: Size-exclusion chromatography (SEC) or Protein A chromatography.
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Hydrophobic Interaction Chromatography (HIC).
-
Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the conjugation of a cytotoxic drug containing a primary amine to the this compound linker.
1. Reagent Preparation: a. Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 100 mM. b. Dissolve the cytotoxic drug in anhydrous DMF or DMSO to a final concentration of 100 mM. c. Freshly prepare a 500 mM solution of EDC in anhydrous DMF or DMSO. d. Freshly prepare a 500 mM solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO.
2. Activation of the Linker: a. In a clean, dry reaction vial, add the this compound linker solution. b. Add 1.2 equivalents of EDC solution to the linker solution. c. Add 1.5 equivalents of NHS or Sulfo-NHS solution to the mixture. d. Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.
3. Conjugation to the Drug: a. To the activated linker solution, add 1.0 equivalent of the cytotoxic drug solution. b. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with continuous stirring and protection from light.
4. Purification of the Drug-Linker Intermediate: a. Monitor the reaction progress by LC-MS. b. Once the reaction is complete, purify the drug-linker intermediate using RP-HPLC. c. Collect the fractions containing the desired product and confirm its identity and purity by LC-MS. d. Lyophilize the purified product to obtain the drug-linker intermediate as a solid.
Protocol 2: Synthesis of the Antibody-Drug Conjugate
This protocol details the conjugation of the purified drug-linker intermediate to the monoclonal antibody.
1. Reagent Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Dissolve the purified drug-linker intermediate in DMSO to a final concentration of 10 mM. c. Freshly prepare a 100 mM solution of EDC in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). d. Freshly prepare a 100 mM solution of NHS or Sulfo-NHS in Activation Buffer.
2. Activation of the Drug-Linker Intermediate: a. In a separate reaction vial, dissolve the drug-linker intermediate in a minimal amount of DMSO and then dilute with Activation Buffer. b. Add 5-10 equivalents of EDC to the drug-linker solution. c. Add 5-10 equivalents of NHS or Sulfo-NHS to the solution. d. Incubate at room temperature for 15-30 minutes.
3. Conjugation to the Antibody: a. Add the activated drug-linker intermediate solution to the antibody solution. A typical starting molar excess of the drug-linker to the antibody is 5-20 fold. b. The final concentration of organic solvent (DMSO) in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. c. Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
4. Quenching the Reaction: a. Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted drug-linker. b. Incubate for 30 minutes at room temperature.
5. Purification of the ADC: a. Purify the ADC using a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) to remove excess drug-linker and other small molecules. b. For higher purity, Protein A affinity chromatography can be used, followed by SEC. c. Collect the fractions containing the purified ADC. d. Buffer exchange the ADC into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate to the desired concentration.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectrophotometry: This method is based on the differential absorbance of the antibody and the drug at specific wavelengths.
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs.
-
Inject the purified ADC onto a HIC column.
-
The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of DAR and the distribution of drug-loaded species.
-
The ADC sample is typically reduced to separate the light and heavy chains before analysis.
-
The mass of the unconjugated and conjugated chains is measured, and the DAR is calculated based on the mass shift.
-
| Method | Advantages | Disadvantages |
| UV-Vis | Simple, rapid, and requires standard laboratory equipment. | Less accurate, provides an average DAR only, can be affected by impurities. |
| HIC | Provides information on the distribution of DAR species, relatively high throughput. | Requires specialized chromatography equipment, may not resolve all species. |
| LC-MS | Highly accurate, provides detailed information on DAR distribution and conjugation sites. | Requires expensive equipment and expertise, lower throughput. |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potency of the synthesized ADC on a target cancer cell line.
1. Cell Culture: a. Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media until they reach logarithmic growth phase.
2. Cell Seeding: a. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in cell culture media. b. Remove the old media from the 96-well plate and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay: a. Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of untreated cells) x 100 |
| IC50 | Concentration of the ADC that results in 50% inhibition of cell growth. |
Protocol 4: ADC Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the amount of free drug released over time.
1. Incubation: a. Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C. b. At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma sample.
2. Sample Preparation: a. Precipitate the plasma proteins by adding three volumes of cold acetonitrile. b. Centrifuge to pellet the proteins and collect the supernatant.
3. Analysis: a. Analyze the supernatant by LC-MS to quantify the amount of released free drug. b. A standard curve of the free drug should be prepared in plasma to allow for accurate quantification.
4. Data Analysis: a. Calculate the percentage of free drug at each time point relative to the total amount of conjugated drug at time zero. b. The stability can be expressed as the half-life (t1/2) of the ADC in plasma.
| Time Point (hours) | % Free Drug Released |
| 0 | 0 |
| 24 | Example: 5% |
| 48 | Example: 10% |
| 72 | Example: 15% |
| 96 | Example: 20% |
Visualizations
Caption: A two-step workflow for ADC synthesis.
Caption: Mechanism of drug release from a disulfide-linked ADC.
Caption: Logic for DAR characterization of the synthesized ADC.
Application Notes and Protocols for Acid-PEG2-SS-PEG2-Acid Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of the bifunctional, cleavable linker, Acid-PEG2-SS-PEG2-Acid, with primary amines. This linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems. Its key features include two terminal carboxylic acid groups for conjugation to primary amines, a central disulfide bond for intracellular cleavage, and polyethylene glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[1]
Application Notes
The this compound linker is primarily utilized in the synthesis of bioconjugates where controlled release of a payload is desired. The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell, particularly within tumor cells which have significantly higher concentrations of glutathione (GSH).[][3] This differential in GSH levels between tumor and normal tissues forms the basis for the targeted release of cytotoxic agents in cancer therapy.[4][5][6][7][8]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid termini can be activated to react with primary amine groups on the surface of antibodies (e.g., lysine residues). A therapeutic payload, also functionalized with a primary amine, can be attached to the other end of the linker, or the linker can be used to dimerize two antibody fragments. The resulting ADC can selectively deliver the payload to tumor cells, where the disulfide bond is cleaved, releasing the active drug.
-
Targeted Drug Delivery: This linker can be used to conjugate drugs to other targeting moieties that possess primary amines, such as peptides or small molecules that bind to specific cell surface receptors.
-
PROTACs and Molecular Glues: The bifunctional nature of the linker allows for the conjugation of two different molecules, making it suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.
Mechanism of Action:
The core functionality of the this compound linker relies on two key chemical reactions:
-
Amide Bond Formation: The terminal carboxylic acid groups are activated, typically using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The activated NHS ester then readily reacts with primary amines on the target molecule (e.g., an antibody or a drug) to form a stable amide bond.
-
Disulfide Bond Cleavage: In the intracellular environment, particularly in tumor cells, the high concentration of glutathione (GSH) acts as a reducing agent. GSH attacks the disulfide bond in the linker through a thiol-disulfide exchange reaction, leading to the cleavage of the linker and the release of the conjugated payload.[3][9]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., a Protein)
This protocol describes a general procedure for the two-step EDC/NHS coupling of the this compound linker to a protein containing primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., antibody, protein, or small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
Step 1: Activation of Carboxylic Acid Groups
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 100 mM each.
-
In a reaction vessel, add the desired molar excess of the this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) solution over the linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester.
Step 2: Conjugation to Primary Amines
-
Dissolve the amine-containing molecule in Coupling Buffer. The concentration will depend on the specific molecule.
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule should be optimized for the desired degree of labeling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Step 3: Purification of the Conjugate
-
Purify the conjugate from unreacted linker, coupling agents, and quenching reagents using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller molecules.[6]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating conjugates with different drug-to-antibody ratios (DARs) in ADC development.[10][11][12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the analysis and purification of smaller bioconjugates.[10][14]
-
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (LC-MS): To confirm the identity and purity of the conjugate and to determine the degree of labeling.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if the payload has a distinct absorbance, the drug-to-protein ratio.
| Parameter | Recommended Value/Range | Notes |
| Activation Step | ||
| Solvent for Linker | Anhydrous DMF or DMSO | Ensure solvent is dry to prevent hydrolysis of the activated ester. |
| Molar ratio (EDC:NHS:Linker) | 1.5:1.5:1 to 2:2:1 | A slight excess of coupling agents ensures efficient activation. |
| Activation Time | 15-30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Activation pH | 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation Step | ||
| Molar Excess of Linker | 5-20 fold over protein | This needs to be optimized for the desired degree of labeling. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield and stability. |
| Reaction pH | 7.2-7.5 | Optimal for the reaction of NHS esters with primary amines. |
| Purification | ||
| Method | SEC, HIC, or RP-HPLC | Choice of method depends on the nature of the conjugate. |
Protocol 2: In Vitro Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond in the purified conjugate using a reducing agent like Dithiothreitol (DTT) for analytical purposes or to simulate the intracellular reducing environment with glutathione (GSH).
Materials:
-
Purified bioconjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Reduced Glutathione (GSH)
-
Analytical system (e.g., RP-HPLC, LC-MS)
Procedure:
-
Dissolve the purified conjugate in PBS, pH 7.4, to a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of DTT (e.g., 1 M in water) or GSH (e.g., 100 mM in PBS, pH 7.4).
-
Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 1-10 mM for GSH.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by RP-HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved components (e.g., the targeting molecule and the released payload).
| Parameter | Recommended Value/Range | Notes |
| Reducing Agent | DTT or GSH | DTT is a strong reducing agent for complete cleavage. GSH mimics the intracellular environment. |
| Concentration of DTT | 10-50 mM | Ensures rapid and complete cleavage. |
| Concentration of GSH | 1-10 mM | Reflects intracellular concentrations. |
| Incubation Temperature | 37°C | Simulates physiological conditions. |
| Analysis Method | RP-HPLC or LC-MS | To quantify the extent of cleavage over time. |
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 3. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 4. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione levels and variability in breast tumors and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cleavage of Acid-PEG2-SS-PEG2-Acid with Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG2-SS-PEG2-Acid is a homobifunctional, cleavable crosslinker featuring a central disulfide bond. This linker is particularly valuable in bioconjugation and drug delivery, enabling the temporary linkage of molecules. The disulfide bond can be readily cleaved under mild reducing conditions, mimicking the intracellular environment, which has high concentrations of reducing agents like glutathione. Dithiothreitol (DTT), a potent reducing agent, is commonly used in laboratory settings to achieve this cleavage in a controlled manner.[1] This document provides a detailed protocol for the cleavage of the disulfide bond in this compound using DTT and methods for analyzing the cleavage products.
Principle of Disulfide Cleavage by DTT
Dithiothreitol, also known as Cleland's reagent, is a small-molecule redox reagent with a redox potential of -0.33 V at pH 7.[1] Its efficiency in reducing disulfide bonds stems from its ability to form a stable six-membered ring with an internal disulfide bond upon reacting with a disulfide.[1] The reaction proceeds in a two-step manner, which drives the reaction to completion.[1] This allows for the use of lower concentrations of DTT compared to monothiol reducing agents.[1]
Quantitative Data Summary
The efficiency of disulfide bond cleavage is dependent on several factors, including DTT concentration, pH, temperature, and incubation time. The following table summarizes typical conditions and their effects on the cleavage reaction, compiled from studies on various disulfide-containing molecules, including proteins and PEG linkers.
| Parameter | Recommended Range | Remarks |
| DTT Concentration | 10 - 100 mM | Higher concentrations (50-100 mM) are often used to ensure complete and rapid cleavage for analytical purposes.[1] For applications requiring partial or controlled cleavage, lower concentrations (1-10 mM) may be employed. |
| pH | 7.0 - 8.5 | DTT is most effective in this pH range.[1] Its reducing potential decreases significantly at acidic pH. |
| Temperature | Room Temperature (20-25°C) to 56°C | Higher temperatures can increase the rate of reduction.[1][2] For sensitive molecules, room temperature is often sufficient. |
| Incubation Time | 30 minutes - 4 hours | The required time depends on the DTT concentration, temperature, and the accessibility of the disulfide bond. For complete cleavage of small molecule linkers, 1-2 hours is typically sufficient. |
Experimental Protocols
This section details the protocol for the cleavage of this compound with DTT and subsequent analysis.
Materials and Reagents
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
Analytical equipment (e.g., HPLC, LC-MS, or GPC system)
Preparation of Solutions
-
This compound Conjugate Solution: Prepare a stock solution of the conjugate in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1-5 mg/mL).
-
DTT Stock Solution (1 M): Freshly prepare a 1 M stock solution of DTT in deionized water. DTT is prone to oxidation, so it is crucial to use a freshly prepared solution for optimal results.
Cleavage Protocol
-
In a microcentrifuge tube, add the this compound conjugate solution.
-
Add the 1 M DTT stock solution to the conjugate solution to achieve the desired final concentration (e.g., 50 mM).
-
Adjust the final volume with PBS (pH 7.4) if necessary.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
-
After incubation, the sample is ready for analysis.
Analytical Methods for Verification of Cleavage
To confirm the successful cleavage of the disulfide bond, various analytical techniques can be employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to monitor the reaction. The cleavage of the linker will result in a shift in the retention time of the product compared to the starting material. A new peak corresponding to the cleaved product (Acid-PEG2-SH) should appear, while the peak of the starting material diminishes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation of cleavage by identifying the mass of the cleaved fragments. The expected mass of the resulting Acid-PEG2-SH fragment should be observed.
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on their hydrodynamic volume. Cleavage of the linker will result in smaller molecules, leading to a shift in the elution profile towards higher elution volumes.[3]
-
Ellman's Assay: This colorimetric assay can be used to quantify the number of free sulfhydryl groups generated after cleavage. An increase in absorbance at 412 nm indicates the presence of free thiols.
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of this compound with DTT and subsequent analysis.
Caption: Workflow for DTT-mediated cleavage of this compound.
Signaling Pathway
The chemical reaction illustrating the cleavage of the disulfide bond in the this compound linker by DTT is shown below.
Caption: Reductive cleavage of the disulfide linker by DTT.
References
Application Notes and Protocols for Nanoparticle Surface Functionalization with Acid-PEG2-SS-PEG2-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems. Acid-PEG2-SS-PEG2-Acid is a heterobifunctional, cleavable linker designed for the advanced surface modification of nanoparticles. This linker incorporates two polyethylene glycol (PEG) spacers, a central disulfide (SS) bond, and terminal carboxylic acid groups. This unique structure offers several advantages for nanoparticle-based drug delivery, including enhanced stability, biocompatibility, and stimulus-responsive drug release.
The PEG chains provide a hydrophilic shield, a process known as PEGylation, which can improve the colloidal stability of nanoparticles, reduce non-specific protein adsorption (opsonization), and prolong their circulation time in the bloodstream.[1] The key feature of this linker is the disulfide bond, which is stable in general circulation but can be cleaved in a reducing environment, such as the high glutathione (GSH) concentrations found within tumor cells.[2][3] This allows for the targeted release of therapeutic payloads specifically at the site of action, minimizing off-target effects. The terminal carboxylic acid groups enable covalent conjugation to amine-functionalized nanoparticles through a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).[4][5]
These application notes provide an overview of the utility of this compound in nanoparticle surface functionalization and present detailed protocols for the modification of common nanoparticle platforms, including iron oxide and gold nanoparticles.
Key Features and Applications
-
Enhanced Biocompatibility and Stability: The PEG spacers reduce nanoparticle aggregation and minimize recognition by the immune system.[1]
-
Stimulus-Responsive Drug Delivery: The disulfide bond allows for triggered drug release in the presence of reducing agents like glutathione, which is abundant in the tumor microenvironment.[2][3]
-
Versatile Conjugation Chemistry: The carboxylic acid terminals facilitate robust covalent attachment to amine-functionalized nanoparticles.[4][5]
-
Reduced Systemic Toxicity: By releasing the therapeutic payload at the target site, the overall systemic toxicity of the drug can be significantly reduced.[6]
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)
This protocol describes the covalent attachment of this compound to amine-functionalized IONPs using EDC/NHS chemistry.
Materials:
-
Amine-functionalized iron oxide nanoparticles (IONP-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Magnetic separator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).[7]
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add a 2-fold molar excess of both EDC and NHS solutions to the linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.[7]
-
-
Conjugation to IONP-NH2:
-
Disperse the IONP-NH2 in Coupling Buffer.
-
Add the activated this compound solution to the IONP-NH2 suspension. A 10-20 fold molar excess of the linker to the estimated surface amine groups on the IONPs is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[7]
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.
-
Separate the functionalized IONPs (IONP-SS-PEG-Acid) using a magnetic separator.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted reagents.
-
Finally, resuspend the purified IONP-SS-PEG-Acid in a suitable buffer for storage or further use.
-
Protocol 2: Loading of Doxorubicin (DOX) onto Functionalized IONPs
This protocol outlines a general method for loading the chemotherapeutic drug doxorubicin onto the functionalized iron oxide nanoparticles.
Materials:
-
IONP-SS-PEG-Acid
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10-12 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of DOX Solution:
-
Dissolve DOX in DMSO. Add a 3-fold molar excess of TEA to neutralize the hydrochloride and facilitate interaction with the nanoparticles.
-
-
Drug Loading:
-
Disperse the IONP-SS-PEG-Acid in PBS.
-
Add the DOX solution to the nanoparticle suspension and stir the mixture at room temperature for 24 hours in the dark.[1]
-
-
Purification:
-
Transfer the mixture to a dialysis membrane and dialyze against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unloaded DOX.
-
-
Quantification of Drug Loading:
-
The amount of loaded DOX can be determined by measuring the absorbance of the nanoparticle suspension at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of free DOX.[8]
-
The drug loading content (DLC) and drug loading efficiency (DLE) can be calculated as follows:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Weight of drug in feed) x 100
-
-
Protocol 3: In Vitro Glutathione-Triggered Drug Release Study
This protocol describes how to evaluate the redox-responsive release of a loaded drug from the functionalized nanoparticles.
Materials:
-
DOX-loaded IONP-SS-PEG-Acid
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0
-
Glutathione (GSH) or Dithiothreitol (DTT) as a reducing agent
-
Dialysis membrane (MWCO 10-12 kDa)
Procedure:
-
Preparation of Release Media:
-
Prepare release media with and without a reducing agent. For example, PBS (pH 7.4) and PBS (pH 5.0) containing 10 mM GSH or DTT to mimic the intracellular reducing environment of tumor cells.[8] A control group without the reducing agent should also be prepared.
-
-
Drug Release Study:
-
Place a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in the release medium and incubate at 37°C with gentle shaking.[9]
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
-
Quantification of Released Drug:
-
Measure the concentration of the released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.[8]
-
Calculate the cumulative percentage of drug release over time.
-
Data Presentation
The following tables summarize expected quantitative data from the characterization of nanoparticles before and after functionalization with this compound and subsequent drug loading.
Table 1: Physicochemical Characterization of Nanoparticles.
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized IONPs | 47 ± 14[10] | < 0.3 | +7.6 ± 6.8[10] |
| IONP-SS-PEG-Acid | ~184[9] | < 0.2 | -23.8 ± 4.4[10] |
| DOX-loaded IONP-SS-PEG-Acid | ~250[9] | < 0.2 | Increased compared to non-loaded[9] |
Note: The data presented are representative values obtained from literature for similarly functionalized nanoparticles and may vary depending on the specific nanoparticle core and experimental conditions.
Table 2: Doxorubicin Loading and Release Profile.
| Parameter | Value | Conditions |
| Drug Loading Efficiency (DLE) | ~90%[1] | pH 8.5 loading buffer[1] |
| Drug Loading Content (DLC) | Up to 870 µg/mg[1] | High drug to nanoparticle ratio[1] |
| Cumulative DOX Release (24h) | ~20%[3] | pH 7.4, without GSH[3] |
| Cumulative DOX Release (24h) | ~100%[3] | pH 5.0, with 10 mM GSH[3] |
Note: Drug release kinetics are highly dependent on the specific nanoparticle formulation and the concentration of the reducing agent.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization and drug delivery.
Caption: Mechanism of glutathione-responsive drug release in tumor cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione-responsive nanoparticles based on a sodium alginate derivative for selective release of doxorubicin in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Polymer-Encapsulated, Amine-Functionalized Zinc Ferrite Nanoparticles as MRI Contrast Agents [mdpi.com]
Application Notes and Protocols for EDC/NHS Chemistry for Acid-PEG2-SS-PEG2-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules using linker technologies is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced diagnostic agents. The Acid-PEG2-SS-PEG2-Acid linker is a versatile, homobifunctional crosslinker featuring two terminal carboxylic acid groups, two polyethylene glycol (PEG) spacers, and a central, cleavable disulfide bond. This structure offers enhanced solubility and reduced steric hindrance due to the PEG moieties, while the disulfide bond provides a mechanism for controlled release of conjugated molecules in a reducing environment, such as within the intracellular space.
This document provides detailed application notes and protocols for the conjugation of amine-containing molecules to the this compound linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method facilitates the formation of stable amide bonds.[1]
Principle of EDC/NHS Chemistry
EDC/NHS chemistry is a widely used method for covalently linking a carboxyl group to a primary amine. The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups on the this compound linker to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in an acidic environment (pH 4.5-6.0).[2][3]
-
Formation of a Stable NHS Ester and Amine Coupling: To improve the efficiency of the conjugation and prevent hydrolysis of the unstable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[2][3]
A schematic of this reaction is provided below.
Quantitative Data Summary
The efficiency of EDC/NHS conjugation can be influenced by several factors, including pH, buffer composition, reagent concentrations, and the specific properties of the molecules being conjugated. While specific yield data for the this compound linker is not extensively published, the following table summarizes typical molar ratios and expected yields based on similar EDC/NHS conjugation reactions. Optimization is often necessary to achieve the highest possible yield for a specific application.
| Parameter | Recommended Range | Typical Outcome/Notes |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : (1.5-10) : (1.2-5) | A common starting point is a molar excess of EDC and NHS to the carboxyl groups. A 1:2:1 or 1:5:2 ratio is often used.[4] |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice.[2][3] |
| Coupling pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) or borate buffer can be used.[2][3] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 2 hours to overnight | At room temperature or 4°C. |
| Expected Yield | 30% - 80% | Highly dependent on the reactants and conditions. Yields can be improved through optimization of molar ratios and reaction parameters. |
Experimental Protocols
This section provides detailed protocols for the conjugation of an amine-containing molecule to the this compound linker. A two-step aqueous protocol is generally recommended to minimize side reactions.
Materials and Reagents
-
This compound linker
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine- and carboxyl-free)
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions
Experimental Workflow
The general workflow for the two-step conjugation process is outlined below.
Detailed Protocol
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.
-
Amine-containing Molecule: Dissolve in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL for a protein).
-
EDC: Prepare a 100 mM stock solution in ultrapure water or Activation Buffer immediately before use. EDC is moisture-sensitive and should be handled accordingly.
-
NHS/Sulfo-NHS: Prepare a 100 mM stock solution in ultrapure water or Activation Buffer immediately before use.
2. Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution to Activation Buffer.
-
Add the EDC stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over carboxyl groups).
-
Immediately add the NHS/Sulfo-NHS stock solution to the desired molar excess (e.g., 5-fold molar excess over carboxyl groups).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Amine-containing Molecule:
-
Immediately after activation, add the activated linker solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may need to be determined empirically.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.
5. Purification of the Conjugate:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
6. Characterization of the Conjugate:
-
HPLC: Use reverse-phase or size-exclusion HPLC to assess the purity of the conjugate and separate mono-conjugated, di-conjugated, and unconjugated species.
-
Mass Spectrometry (MS): Confirm the molecular weight of the conjugate to verify the number of attached molecules. MALDI-TOF or ESI-MS can be used.[5]
-
NMR: For smaller molecule conjugates, 1H NMR can be used to confirm the formation of the amide bond.
-
Disulfide Bond Cleavage Assay: To confirm the cleavability of the disulfide bond, the purified conjugate can be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The cleavage can be monitored by HPLC or MS, showing the separation of the conjugated molecules.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC/NHS due to hydrolysis. | Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use. |
| Suboptimal pH for activation or coupling. | Ensure the pH of the Activation Buffer is between 4.5-6.0 and the Coupling Buffer is between 7.2-8.5. | |
| Presence of competing amines or carboxyls in buffers. | Use amine- and carboxyl-free buffers such as MES and PBS. Avoid buffers like Tris or glycine during the coupling step. | |
| Precipitation of Reactants | Poor solubility of the amine-containing molecule. | Ensure the molecule is soluble in the chosen buffers. Consider using a small amount of an organic co-solvent if compatible. |
| High concentration of EDC. | If precipitation occurs upon addition of EDC, try reducing the molar excess. | |
| Low Yield of Di-conjugated Product | Insufficient molar excess of the amine-containing molecule. | Increase the molar ratio of the amine-containing molecule to the linker. |
| Steric hindrance after the first conjugation. | This can be a limiting factor. Optimization of reaction time and temperature may help. A stepwise conjugation approach may be necessary. |
Conclusion
The this compound linker, in conjunction with EDC/NHS chemistry, provides a robust and versatile platform for the development of advanced bioconjugates. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this technology. However, it is crucial to emphasize that optimization of reaction conditions is often necessary to achieve the desired conjugation efficiency and product purity for each specific application. Careful characterization of the final conjugate is essential to ensure its quality and intended functionality.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Antibody-Drug Conjugate Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide to the preparation of antibody-drug conjugates (ADCs), from initial antibody modification to final product characterization. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific antibody, linker, and payload combinations.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1][2][3][4] The three core components of an ADC are the monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][][6][7] The linker is a critical element, designed to be stable in circulation and to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell.[3][4][6][] This targeted delivery approach aims to maximize efficacy while minimizing off-target toxicity associated with traditional chemotherapy.[1][2]
Overall Workflow of ADC Preparation
The manufacturing process of an ADC is a multi-step procedure that requires careful control over each stage to ensure the production of a safe and effective therapeutic. The general workflow begins with the preparation of the antibody and the drug-linker, followed by the conjugation reaction, and concludes with the purification and characterization of the resulting ADC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ADC Structural Characterization with MMS | RedShiftBio [redshiftbio.com]
- 3. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 4. abzena.com [abzena.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Surface Modification of Gold Nanoparticles with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of gold nanoparticles (AuNPs) with polyethylene glycol (PEG) linkers. PEGylation is a critical strategy to enhance the biocompatibility, stability, and circulation time of AuNPs, making them suitable for various biomedical applications, including drug delivery, imaging, and diagnostics.[1][2][3][4][5][6]
Introduction to PEGylated Gold Nanoparticles
Gold nanoparticles possess unique optical and electronic properties that make them ideal candidates for biomedical applications.[7][8] However, bare AuNPs are prone to aggregation in physiological solutions and can be rapidly cleared from the body by the mononuclear phagocyte system.[6] Surface modification with PEG, a process known as PEGylation, addresses these limitations.[1][3][4][9] The hydrophilic and biocompatible PEG chains form a protective layer around the AuNP core, providing steric hindrance that prevents aggregation and reduces non-specific protein adsorption, thereby prolonging their systemic circulation time.[1][5][6][9]
Furthermore, the terminal end of the PEG linker can be functionalized with various reactive groups (e.g., NHS esters, maleimides) to facilitate the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.[9][10][11][12] This versatility makes PEGylated AuNPs a powerful platform for the development of targeted drug delivery systems.[1][13][14]
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich-Frens Method)
This protocol describes the synthesis of ~15-20 nm spherical AuNPs via the citrate reduction method.[15]
Materials:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)[16]
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)[16]
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in DI water.
-
Prepare a 38.8 mM trisodium citrate solution by dissolving the appropriate amount of trisodium citrate dihydrate in DI water.
-
In a clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from yellow to colorless, then to a deep red or wine-red color, which indicates the formation of AuNPs.[16]
-
Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature while stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Surface Modification with Thiol-Terminated PEG (PEGylation)
This protocol details the ligand exchange process to coat citrate-stabilized AuNPs with thiol-PEG linkers. The strong affinity of the thiol group for the gold surface drives the reaction.[9][17]
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 2.1)
-
Thiol-terminated PEG (e.g., HS-PEG-OCH₃, HS-PEG-COOH, HS-PEG-NH₂), MW 2000-5000 Da[18]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the desired thiol-PEG in DI water or PBS. The concentration will depend on the desired PEG density on the AuNP surface.
-
To the citrate-stabilized AuNP solution, add the thiol-PEG solution dropwise while stirring. A typical molar ratio of PEG to AuNP can range from 2000:1 to 5000:1 to ensure complete surface coverage.[19]
-
Incubate the mixture at room temperature for at least 12-24 hours with gentle stirring to allow for complete ligand exchange.[20]
-
Purify the PEGylated AuNPs by centrifugation. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 18,000 x g for 30 minutes for ~20 nm particles).[20]
-
Remove the supernatant containing excess PEG and unbound citrate.
-
Resuspend the pellet of PEGylated AuNPs in fresh DI water or PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all impurities.
-
Store the purified PEGylated AuNP solution at 4°C.
Conjugation of Biomolecules via NHS-Ester Chemistry
This protocol describes the covalent attachment of amine-containing molecules (e.g., proteins, peptides, small molecule drugs) to carboxyl-terminated PEGylated AuNPs using EDC/NHS chemistry.[11][12][21]
Materials:
-
Carboxyl-terminated PEGylated AuNPs (HS-PEG-COOH functionalized)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[22]
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Amine-containing biomolecule for conjugation
Procedure:
-
Resuspend the carboxyl-terminated PEGylated AuNPs in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the AuNP solution to activate the carboxyl groups. A typical molar excess of EDC and NHS over the available carboxyl groups is used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable NHS-ester intermediate.[21][22]
-
(Optional but recommended) Purify the activated AuNPs by centrifugation to remove excess EDC and NHS. Resuspend the pellet in Coupling Buffer (PBS, pH 7.4).
-
Immediately add the amine-containing biomolecule (dissolved in Coupling Buffer) to the activated AuNP solution. The NHS ester reacts with primary amines to form a stable amide bond.[23][24]
-
Incubate the conjugation reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted NHS esters by adding the Quenching Buffer and incubating for 30 minutes.
-
Purify the final bioconjugate by centrifugation to remove unreacted biomolecules and quenching agents.
-
Resuspend the purified conjugate in a suitable storage buffer (e.g., PBS) and store at 4°C.
Characterization of PEGylated Gold Nanoparticles
The successful synthesis and surface modification of AuNPs should be confirmed using various characterization techniques.
| Characterization Technique | Parameter Measured | Typical Observations for Successful PEGylation |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (2-10 nm) in the SPR peak after PEGylation due to the change in the local refractive index around the nanoparticle surface.[20] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter corresponding to the thickness of the PEG layer.[18][25][26] |
| Zeta Potential Analysis | Surface Charge | A change in zeta potential. For citrate-stabilized AuNPs (highly negative), PEGylation with neutral mPEG-SH will shift the zeta potential towards neutral (less negative).[18][20][25][26] |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | Confirms the size, shape, and monodispersity of the AuNP core. The PEG layer is typically not visible.[2][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of characteristic PEG peaks (e.g., C-O-C stretching) confirms the presence of PEG on the AuNP surface.[16] |
Quantitative Data on PEGylated Gold Nanoparticles
The following tables summarize typical quantitative data obtained from the characterization of AuNPs before and after PEGylation and subsequent drug loading.
Table 1: Physicochemical Properties of AuNPs Before and After PEGylation
| Nanoparticle Sample | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) |
| Citrate-AuNPs | ~13 | 13.56 | -44.9 |
| PEG-AuNPs | ~16 | 22.26 | -25.0 |
| Drug-PEG-AuNPs | ~24 | 123.6 | -18.0 |
Data adapted from a study on paclitaxel-loaded PEGylated GNPs. The significant increase in hydrodynamic diameter upon drug loading suggests potential drug aggregation or interaction between particles.[27]
Table 2: Effect of PEG Molecular Weight on Hydrodynamic Diameter and Zeta Potential
| AuNP Core Size (nm) | PEG MW (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 15 | 0 (Citrate) | ~15 | -40 to -50 |
| 15 | 2000 | ~23 | ~ -8 |
| 15 | 5000 | ~30 | ~ -6 |
| 15 | 10000 | ~38 | ~ -5 |
Data synthesized from multiple sources indicating a general trend. Actual values can vary based on synthesis and measurement conditions.[20][26][28]
Table 3: Drug Loading and Release Parameters
| Nanoparticle Formulation | Drug | Drug Loading Capacity (%) | Drug Release in 24h (%) | Release Kinetics Model |
| PEG-AuNPs | Ibuprofen | > Uncoated AuNPs | Not specified | Not specified |
| Two-layer AuNPs (TL, PC) | Paclitaxel | Not specified | 22.3 ± 1.5 | Higuchi / Korsmeyer-Peppas |
| Two-layer AuNPs (TL, PC) | Cisplatin | Not specified | 64.0 ± 2.5 | Korsmeyer-Peppas |
| Three-layer AuNPs (TL, PC, HDL) | Paclitaxel & Cisplatin | Not specified | ~100 | Korsmeyer-Peppas |
Data compiled from various studies. Drug loading and release are highly dependent on the specific drug, nanoparticle formulation, and release conditions.[29][30]
Visualizing Workflows and Reactions
The following diagrams illustrate the key processes involved in the preparation and functionalization of PEGylated AuNPs.
Caption: Experimental workflow for synthesis and functionalization of AuNPs.
Caption: Thiol-PEG binding to the gold nanoparticle surface.
Caption: NHS-ester mediated conjugation of an amine-containing molecule.
Applications in Drug Development
PEGylated AuNPs serve as a versatile platform for a wide range of drug development applications:
-
Targeted Drug Delivery: By conjugating targeting moieties such as antibodies or peptides to the PEG terminus, AuNPs can be directed to specific cell types, such as cancer cells, enhancing therapeutic efficacy and reducing off-target side effects.[1]
-
Controlled Release: The drug can be attached to the PEG linker via a cleavable bond (e.g., pH-sensitive, enzyme-sensitive), allowing for controlled release of the therapeutic agent in the target microenvironment.[1][30]
-
Theranostics: Combining therapeutic agents and imaging probes on the same PEGylated AuNP allows for simultaneous therapy and diagnosis, enabling real-time monitoring of drug delivery and therapeutic response.
-
Photothermal Therapy (PTT): Gold nanoparticles strongly absorb light at their surface plasmon resonance frequency, converting it into heat. This property can be exploited for the thermal ablation of cancer cells. PEGylation ensures the AuNPs reach the tumor site effectively.[7]
The ability to precisely control the size, surface chemistry, and functionality of PEGylated gold nanoparticles makes them a highly promising tool for advancing the field of nanomedicine and developing next-generation therapeutics.[1]
References
- 1. Nanopartz All About PEG Gold Nanoparticles [nanopartz.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amt.tstu.ru [amt.tstu.ru]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization methods of PEGylated gold nanoparticles_pegderivativess [en.pegderivatives.com]
- 10. cytodiagnostics.com [cytodiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. emsdiasum.com [emsdiasum.com]
- 13. ovid.com [ovid.com]
- 14. Gold nanoparticles in delivery applications. | Semantic Scholar [semanticscholar.org]
- 15. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. krishisanskriti.org [krishisanskriti.org]
- 17. creativepegworks.com [creativepegworks.com]
- 18. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 21. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. broadpharm.com [broadpharm.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of the parameters affecting the loading of anticancer drug Paclitaxel on coated gold nanoparticles for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Using Reducible Probes in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and application of reducible fluorescent probes for cellular imaging. Reducible probes are powerful tools for investigating the cellular redox environment, with significant applications in studying oxidative stress, drug efficacy, and disease pathogenesis.
Introduction to Reducible Probes
Reducible probes are a class of "smart" fluorescent probes designed to be activated within the reducing environment of the cell. These probes typically consist of a fluorophore whose fluorescence is quenched by a linked quencher molecule. The fluorophore and quencher are connected by a reducible linker, most commonly a disulfide bond (-S-S-). In the highly reducing intracellular environment, particularly due to the high concentration of glutathione (GSH) and the activity of enzymes like thioredoxin reductase (TrxR), the reducible linker is cleaved. This cleavage event separates the fluorophore from the quencher, leading to a "turn-on" of the fluorescence signal. This mechanism allows for the specific and sensitive detection of changes in the cellular redox state.
Key Features and Applications
-
High Signal-to-Noise Ratio: The "turn-on" nature of these probes ensures low background fluorescence and a high signal-to-noise ratio upon activation.
-
Real-Time Imaging: Reducible probes enable the dynamic monitoring of cellular redox changes in living cells.
-
Drug Development: These probes are valuable for screening drugs that modulate cellular redox status and for studying drug-induced oxidative stress.[1][2]
-
Disease Research: They can be used to investigate the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.[3]
Data Presentation: Comparison of Reducible Fluorescent Probes
The selection of an appropriate reducible probe is critical for successful cellular imaging experiments. The following table summarizes the key performance metrics of several commonly used reducible probes to facilitate comparison.
| Probe Name | Reducible Linker | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Fold Change in Fluorescence | Response Time | Cell Permeability | Reference |
| RealThiol (RT) | Michael Addition (reversible) | Glutathione (GSH) | 405 (adduct) / 488 (probe) | 487 (adduct) / 562 (probe) | Ratiometric | < 90 seconds | Good | [4] |
| ThiolQuant Green (TQ Green) | Michael Addition (reversible) | Glutathione (GSH) | 405 (adduct) / 488 (probe) | 463 (adduct) / 510 (probe) | Ratiometric | ~15-30 minutes | Good | [5][6] |
| SSP2 | Disulfide | Sulfane Sulfurs | 482 | 515 | >100 | < 10 minutes | Good | [7] |
| TRFS-green | Disulfide | Thioredoxin Reductase (TrxR) | 438 | 538 | ~30 | > 2 hours | Good | N/A |
| Fast-TRFS | Disulfide | Thioredoxin Reductase (TrxR) | ~450 | ~520 | >150 | < 5 minutes | Good | N/A |
Experimental Protocols
Protocol 1: General Synthesis of a Disulfide-Linked Fluorescent Probe
This protocol provides a general method for synthesizing a reducible probe by linking a fluorophore and a quencher through a disulfide bond. This is a representative procedure and may require optimization for specific fluorophores and quenchers.
Materials:
-
Fluorophore with a reactive thiol group (Fluorophore-SH)
-
Quencher with a reactive thiol group (Quencher-SH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂)
-
Purification columns (e.g., silica gel chromatography)
Procedure:
-
Oxidation to Homodimers:
-
Dissolve Fluorophore-SH in DMSO to a final concentration of 10 mM.
-
Add a 1.2 molar equivalent of H₂O₂.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Purify the resulting symmetrical disulfide (Fluorophore-S-S-Fluorophore) by column chromatography.
-
Repeat this step for the Quencher-SH to form the Quencher-S-S-Quencher homodimer.
-
-
Thiol-Disulfide Exchange Reaction:
-
Dissolve the purified Fluorophore-S-S-Fluorophore and an equimolar amount of Quencher-SH in a 1:1 mixture of DMSO and PBS (pH 7.4).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the unsymmetrical disulfide product (Fluorophore-S-S-Quencher) by TLC or LC-MS.[8]
-
-
Purification:
-
Purify the final reducible probe product by preparative HPLC to achieve high purity.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Live-Cell Imaging with a Reducible Fluorescent Probe
This protocol describes a general procedure for labeling live cells with a reducible probe and subsequent imaging using fluorescence microscopy. Optimization of probe concentration and incubation time is crucial for each cell type and probe.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Reducible fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells onto a glass-bottom dish or chamber slide at an appropriate density to reach 60-70% confluency on the day of imaging.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Loading:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare the probe loading solution by diluting the probe stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe loading solution and wash the cells two to three times with warm live-cell imaging medium to remove any excess, uninternalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish or slide on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes before imaging.
-
Acquire images using the appropriate fluorescence channels for the probe in its "off" and "on" states. For time-lapse imaging, acquire images at desired intervals.[9][10]
-
-
(Optional) Induction of Oxidative Stress:
Mandatory Visualizations
Signaling Pathway: Glutathione-Mediated Probe Activation
Caption: Glutathione-mediated activation of a reducible fluorescent probe.
Experimental Workflow: Cellular Imaging with Reducible Probes
Caption: A typical workflow for cellular imaging using reducible fluorescent probes.
Logical Relationship: Probe Design Principle
Caption: The fundamental design principle of a "turn-on" reducible fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 4. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. Visualizing Oxidative Cellular Stress Induced by Nanoparticles in the Subcytotoxic Range Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EDC/NHS Conjugation with PEG Linkers
Welcome to the technical support center for EDC/NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing conjugation efficiency with PEG linkers and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the EDC/NHS reaction?
A1: The EDC/NHS conjugation process involves two key steps, each with a distinct optimal pH range. The initial activation of the carboxyl group on the PEG linker by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[4][5] The subsequent coupling of the NHS-activated PEG linker to the primary amine on the target molecule is most effective at a physiological to slightly alkaline pH, generally between 7.2 and 8.5.[2][3][6] Phosphate-buffered saline (PBS) at pH 7.4 is a frequent choice for this step.[1]
Q2: What are the recommended molar ratios of EDC, NHS, and PEG linker to my protein/molecule?
A2: The ideal molar ratios can vary depending on the specific reactants. However, a good starting point is to use a molar excess of both EDC and NHS relative to the carboxyl-containing PEG linker.[1] For the subsequent step, a molar excess of the activated PEG linker to the amine-containing molecule is recommended. Optimization is often necessary, but the table below provides common starting ranges.[1][7]
Q3: My EDC and NHS are stored as dry powders. How should I prepare and handle them for the reaction?
A3: Both EDC and NHS are sensitive to moisture and prone to hydrolysis in aqueous solutions.[1][8] It is critical to equilibrate the reagents to room temperature in a desiccator before opening the vials to prevent condensation.[9][10] Solutions of EDC and NHS should always be prepared fresh, immediately before use.[1] For consistent results, consider aliquoting the dry powders into smaller, single-use vials to minimize repeated exposure to air and moisture.[1]
Q4: Which buffers should I use and which should I avoid?
A4: For the activation step (pH 4.5-6.0), MES buffer is highly recommended as it lacks primary amines and carboxylates that could interfere with the reaction.[4][5] For the coupling step (pH 7.2-8.5), PBS, borate, or carbonate/bicarbonate buffers are suitable choices.[1][11] It is crucial to avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the intended reaction, quenching the NHS esters or reacting with EDC.[1][11]
Q5: How can I stop (quench) the conjugation reaction?
A5: Quenching is essential to terminate the reaction and deactivate any unreacted NHS esters. This can be achieved by adding a quenching reagent that contains a primary amine. Common options include Tris-HCl, glycine, or hydroxylamine, typically added to a final concentration of 20-50 mM.[1][3][7] An incubation period of 15-30 minutes at room temperature is usually sufficient to ensure all reactive sites are capped.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Suboptimal pH: Incorrect pH for either the activation or coupling step can significantly reduce efficiency.[1] | Verify the pH of all buffers immediately before use. Use a pH meter calibrated for the buffer's temperature. |
| Reagent Hydrolysis: EDC and the NHS-ester intermediate are highly susceptible to hydrolysis in aqueous solutions.[1][4] | Prepare EDC and NHS solutions fresh for each experiment.[1] Minimize the time between the activation and coupling steps. | |
| Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade if stored improperly.[8] | Equilibrate reagents to room temperature before opening.[9] Store them in a desiccator. For critical applications, use freshly opened vials. | |
| Incorrect Molar Ratios: An insufficient excess of EDC/NHS or PEG linker can lead to incomplete activation or conjugation. | Optimize the molar ratios of EDC, NHS, and the PEG linker. Start with the recommended ranges and perform a titration to find the optimal ratio for your specific system.[1] | |
| Buffer Interference: Use of incompatible buffers (e.g., Tris, acetate) containing competing nucleophiles.[1] | Ensure all buffers are free of primary amines or carboxylates. Use recommended buffers like MES for activation and PBS for coupling.[4][5] | |
| Precipitation During Reaction | Protein Aggregation: The addition of reagents or changes in pH can sometimes cause the protein to become unstable and aggregate.[1] | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to protein precipitation.[1] | If using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Difficulty Purifying the Conjugate | Complex Reaction Mixture: The final reaction mixture contains the desired conjugate, unreacted protein, excess PEG linker, and reaction byproducts.[] | Use size exclusion chromatography (SEC) to separate the larger PEGylated conjugate from smaller molecules like unreacted PEG and byproducts.[][13] Ion-exchange chromatography (IEX) can also be effective as PEGylation can alter the surface charge of the protein.[] |
| Similar Molecular Sizes: Unconjugated protein and mono-PEGylated protein may be difficult to separate, especially with smaller PEG chains. | Optimize the reaction to drive it towards completion and higher degrees of PEGylation. Consider using purification techniques with higher resolution, such as ion-exchange or hydrophobic interaction chromatography (HIC).[14] |
Quantitative Data Summary
Table 1: Recommended pH and Buffer Conditions
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxyl Activation | 4.5 - 6.0[2][3] | 0.1 M MES[4][5] | Acetate, Citrate (contain carboxyls) |
| Amine Coupling | 7.2 - 8.5[2][3][6] | PBS, Borate, Carbonate/Bicarbonate[1][11] | Tris, Glycine (contain primary amines) |
Table 2: Recommended Molar Ratios for Optimization
| Reactant | Molar Excess Relative To: | Suggested Starting Range |
| EDC | Carboxyl groups (on PEG linker) | 2- to 10-fold[1] |
| NHS | Carboxyl groups (on PEG linker) | 2- to 5-fold[1] |
| Activated PEG Linker | Amine-containing molecule | 1.5- to 20-fold[7][15] |
Experimental Protocols
Detailed Protocol for Two-Step EDC/NHS PEGylation
This protocol outlines the covalent conjugation of a carboxyl-terminated PEG linker to a primary amine-containing protein.
1. Reagent Preparation:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
PEG Linker Stock: Prepare a 10 mg/mL stock solution of the carboxyl-terminated PEG linker in anhydrous DMSO or DMF.[7]
-
Protein Solution: Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[7]
-
EDC/NHS: Equilibrate EDC and NHS powders to room temperature in a desiccator before opening. Prepare solutions immediately before use in the Activation Buffer.
2. Activation of PEG Linker: a. In a microcentrifuge tube, combine the desired amount of PEG Linker stock solution with Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS relative to the amount of PEG linker.[1] c. Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[7]
3. Conjugation to Protein: a. Add the freshly prepared NHS-activated PEG linker solution to the protein solution. A 1.5- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.[7][15] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7]
4. Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM Tris.[7] b. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.[7]
5. Purification of the Conjugate: a. Remove excess reagents, unreacted PEG linker, and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[7][]
6. Characterization: a. Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular weight, indicating successful PEGylation. b. Use techniques like mass spectrometry to determine the precise degree of labeling.
Visualizations
Caption: Reaction mechanism for two-step EDC/NHS conjugation.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Acid-PEG2-SS-PEG2-Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Acid-PEG2-SS-PEG2-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a homobifunctional, cleavable crosslinker. It features two terminal carboxylic acid groups for conjugation to primary amines and a central disulfide bond that can be cleaved by reducing agents. The polyethylene glycol (PEG) spacers enhance solubility in aqueous solutions.[1][2]
Q2: What are the primary applications of this crosslinker?
This crosslinker is primarily used in bioconjugation and drug delivery.[1] It is particularly common in the development of antibody-drug conjugates (ADCs), where the cleavable disulfide bond allows for the release of a therapeutic agent inside a target cell, which has a more reducing environment.[3]
Q3: What reagents are needed to conjugate this compound to a primary amine?
The carboxylic acid groups are typically activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent like Hydroxybenzotriazole (HOBt).[2]
Q4: How can the disulfide bond be cleaved?
The disulfide bond is cleaved by reducing agents. Common laboratory reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). In a biological context, the high concentration of intracellular glutathione (GSH) can also cleave the disulfide bond.[2]
Q5: What is the recommended storage condition for this compound?
It is recommended to store the reagent desiccated at -20°C. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[4]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or No Reaction
Symptoms:
-
LC-MS or SDS-PAGE analysis shows a low yield of the desired conjugate.
-
No change in the molecular weight of the starting amine-containing molecule.
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure EDC and NHS are fresh and have been stored under desiccating conditions. Prepare stock solutions of these reagents immediately before use. |
| Incorrect Reaction pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the primary amine is more efficient at a pH of 7.2-8.0. A two-step protocol with pH adjustment is recommended.[5][6] |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated crosslinker. Use a non-amine-containing buffer like PBS or MES.[4] |
| Hydrolysis of Activated Ester | The activated NHS ester is susceptible to hydrolysis. Perform the reaction promptly after the activation step. |
| Insufficient Molar Excess of Linker | Optimize the molar ratio of the crosslinker to your amine-containing molecule. A 5- to 20-fold molar excess of the linker may be necessary. |
Problem 2: Premature Cleavage of the Disulfide Bond
Symptoms:
-
Loss of conjugated payload during purification or storage.
-
Appearance of cleaved linker fragments in analysis.
| Possible Cause | Recommended Solution |
| Presence of Reducing Agents | Ensure all buffers and solutions are free from contaminating reducing agents. If possible, degas buffers. |
| Thiol-Disulfide Exchange | If your protein or molecule has free thiols, they can react with the disulfide bond in the linker, leading to scrambling or cleavage. Consider blocking free thiols with an agent like N-ethylmaleimide (NEM) if they are not the intended target. |
| High pH Conditions | Disulfide bonds can become more susceptible to cleavage at a high pH. Maintain a pH between 6.5 and 7.5 for storage of the conjugate. |
Problem 3: Formation of Undesired Side Products
Symptoms:
-
Multiple peaks in HPLC or bands on a gel that do not correspond to the starting materials or the desired product.
-
Mass spectrometry data indicates unexpected modifications.
| Possible Cause | Recommended Solution |
| N-acylurea Formation | A common side reaction with EDC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive. The addition of NHS or HOBt minimizes this side reaction. |
| Disulfide Scrambling | Under certain conditions, especially at a slightly alkaline pH, disulfide bonds can rearrange. This is more of a concern when working with antibodies that have their own disulfide bonds. Performing reactions at a near-neutral pH can help minimize this. |
| PEG Oxidation | While generally stable, the PEG chain can undergo oxidative degradation in the presence of transition metals and oxygen. The addition of a chelating agent like EDTA can help prevent this. |
Data Summary
The following table summarizes key parameters related to the stability and reactivity of the functional groups in this compound, based on general principles for these chemical moieties.
| Parameter | Condition | Value/Comment |
| Carboxylic Acid Activation | Optimal pH for EDC/NHS activation | 4.5 - 6.0 |
| Amine Coupling | Optimal pH for NHS-ester reaction | 7.2 - 8.0 |
| Disulfide Bond Stability | pH range for stability | Stable at physiological pH (6.5 - 7.5) |
| Cleavage Conditions | Rapidly cleaved by 5-20 mM DTT or TCEP. Susceptible to cleavage by intracellular concentrations of glutathione (1-10 mM).[7] | |
| PEG Linker Stability | General Stability | Generally stable in aqueous buffers. Can be susceptible to oxidative degradation. |
Experimental Protocols
Protocol 1: Two-Step Conjugation to an Amine-Containing Protein
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Amine-containing protein
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Activation: a. Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer. b. Add a 10-fold molar excess of the crosslinker, a 20-fold molar excess of EDC, and a 20-fold molar excess of NHS to a reaction tube. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Conjugation Reaction: a. Add the activated crosslinker solution to the protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-activated crosslinker. Incubate for 15 minutes.
-
Purification: Remove excess crosslinker and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Disulfide Bond Cleavage Assay
This protocol is to confirm the cleavability of the disulfide bond in the conjugate.
Materials:
-
Purified conjugate from Protocol 1
-
Dithiothreitol (DTT)
-
PBS (Phosphate Buffered Saline), pH 7.4
-
SDS-PAGE apparatus and reagents
Procedure:
-
Sample Preparation: Prepare two tubes with equal amounts of the purified conjugate in PBS.
-
Treatment: a. To one tube, add DTT to a final concentration of 20 mM. This is the "reduced" sample. b. To the other tube, add an equal volume of PBS. This is the "non-reduced" control.
-
Incubation: Incubate both tubes at 37°C for 30 minutes.
-
Analysis: a. Add non-reducing SDS-PAGE sample loading buffer to the "non-reduced" sample. b. Add reducing SDS-PAGE sample loading buffer (containing DTT or β-mercaptoethanol) to the "reduced" sample. c. Analyze both samples by SDS-PAGE.
-
Interpretation: The "reduced" sample should show a shift in molecular weight corresponding to the cleavage of the linker and release of the conjugated molecule. The "non-reduced" sample should show the intact conjugate.
Visualizations
Caption: A typical experimental workflow for conjugating this compound.
References
- 1. This compound | CAS: 1807539-10-1 | AxisPharm [axispharm.com]
- 2. This compound, 1807539-10-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disulfide-Linked Antibody-Drug Conjugates
Welcome to the technical support center for disulfide-linked antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to premature drug release and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature drug release from disulfide-linked ADCs in circulation?
A1: The primary mechanism of premature drug release from disulfide-linked ADCs is the reduction of the disulfide bond. In the bloodstream, this is often mediated by circulating thiols, with cysteine being the most abundant reactive thiol in plasma. This reduction cleaves the linker, releasing the cytotoxic payload before the ADC reaches the target tumor cell.[1][] The intracellular environment of tumor cells has a much higher concentration of reducing agents, such as glutathione (GSH), which is the intended mechanism for payload release.[][]
Q2: How does the chemical structure of the disulfide linker influence its stability?
A2: The stability of a disulfide linker is significantly influenced by steric hindrance around the disulfide bond. Introducing bulky substituents, such as methyl groups, near the disulfide bond can sterically shield it from attacking thiols, thereby increasing its stability and half-life in circulation.[4][5] However, excessive hindrance can also slow down the desired payload release within the tumor cell.[4] Therefore, a balance must be struck between linker stability in plasma and efficient payload release at the target site.[1]
Q3: What role does the conjugation site on the antibody play in premature drug release?
A3: The specific site of drug conjugation on the antibody can impact the stability of the disulfide linker.[4] The accessibility of the linker to reducing agents in the plasma can vary depending on its location on the antibody's surface. Conjugation sites that are more exposed may lead to a higher rate of premature drug release. The choice of conjugation site is a key parameter to consider for optimizing ADC stability.[4]
Q4: Can ADC aggregation be related to premature drug release?
A4: Yes, ADC aggregation and premature drug release can be related. The conjugation of hydrophobic payloads and linkers to an antibody can increase the propensity for aggregation, as the hydrophobic regions of the ADCs may interact to minimize exposure to the aqueous environment.[6][7] This aggregation can, in some cases, alter the conformation of the ADC and potentially expose the disulfide linker, making it more susceptible to reduction and premature drug release. Conversely, premature drug release can also sometimes influence aggregation behavior.
Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered with disulfide-linked ADCs.
Issue 1: High levels of free drug detected in plasma stability assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherently unstable disulfide linker | 1. Redesign the linker: Introduce steric hindrance by adding alkyl groups (e.g., methyl) adjacent to the disulfide bond. | Increased steric bulk protects the disulfide bond from reduction by circulating thiols, enhancing plasma stability.[4][5] |
| 2. Evaluate alternative disulfide linker chemistries: Explore linkers with different electronic and steric properties. | Different linker architectures can offer a better balance between stability and payload release. | |
| Suboptimal conjugation site | 1. Perform site-specific conjugation: If using stochastic cysteine or lysine conjugation, switch to an engineered cysteine or other site-specific conjugation method. | This allows for the selection of conjugation sites that may be less solvent-exposed, thereby shielding the disulfide linker.[4] |
| 2. Compare different conjugation sites: If using site-specific methods, test multiple engineered sites to identify the one that provides the best stability. | The local microenvironment of the conjugation site on the antibody can significantly influence linker stability.[4] | |
| Assay-related artifacts | 1. Validate sample handling and processing: Ensure that sample collection, storage, and processing do not induce drug release. | Improper handling, such as repeated freeze-thaw cycles or exposure to reducing agents in buffers, can lead to artificial drug release. |
| 2. Use appropriate analytical methods: Employ sensitive and validated LC-MS/MS methods for accurate quantification of free payload. | This ensures that the detected free drug is a true reflection of in vitro or in vivo release and not an artifact of the detection method.[8][9] |
Issue 2: Inconsistent results in in vitro cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Variable drug release rates | 1. Characterize ADC stability under assay conditions: Assess the stability of the ADC in the cell culture medium over the time course of the experiment. | Components in the cell culture medium could potentially reduce the disulfide linker, leading to variable concentrations of active payload. |
| Cell line-dependent differences in reducing potential | 1. Measure intracellular glutathione (GSH) levels: Quantify the intracellular GSH concentration in the cell lines being used. | The efficiency of disulfide linker cleavage and subsequent payload release is dependent on the intracellular reducing environment, which can vary between cell lines.[] |
| Payload instability | 1. Assess the stability of the free payload: Determine the half-life of the unconjugated drug under the same assay conditions. | The cytotoxic payload itself may be unstable in the culture medium, leading to a decrease in potency over time. |
Data Presentation
Table 1: Comparative Stability of Different Disulfide Linkers in Human Plasma
| Linker Type | Steric Hindrance | Half-life in Human Plasma (hours) | Reference |
| Unhindered Disulfide | Low | ~24 | Fictional Example |
| Monomethyl-hindered Disulfide | Medium | ~72 | Fictional Example |
| Dimethyl-hindered Disulfide | High | >120 | [1] |
| Cyclopropyl-hindered Disulfide | High | >150 | [4] |
| Cyclobutyl-hindered Disulfide | Very High | >200 | [4] |
| Note: The half-life values are illustrative and can vary depending on the specific ADC construct and experimental conditions. |
Table 2: Effect of Conjugation Site on Premature Drug Release
| Conjugation Site | Solvent Accessibility | % Drug Release after 48h in Mouse Plasma | Reference |
| Site A (Exposed Loop) | High | 35% | Fictional Example |
| Site B (Partially Shielded) | Medium | 15% | Fictional Example |
| Site C (Buried Pocket) | Low | <5% | Fictional Example |
| Note: The percentage of drug release is for comparative purposes and will depend on the specific antibody, linker, and payload. |
Mandatory Visualization
Caption: Troubleshooting workflow for premature drug release.
Caption: General workflow for an in vitro plasma stability assay.
Experimental Protocols
1. In Vitro Plasma Stability Assay for Quantification of Free Payload
This protocol outlines a general method to determine the stability of a disulfide-linked ADC in plasma by quantifying the amount of released (free) payload over time using LC-MS/MS.
Materials:
-
Disulfide-linked ADC of interest
-
Control plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (a stable isotope-labeled version of the payload, if available)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
ADC Incubation:
-
Prepare a stock solution of the ADC in PBS.
-
In a 96-well plate, add the ADC to plasma to a final concentration of 100 µg/mL. Prepare triplicate wells for each time point.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 6, 24, 48, 72, and 168 hours), collect aliquots (e.g., 50 µL) from the incubation wells.
-
-
Protein Precipitation and Sample Preparation:
-
To each 50 µL plasma aliquot, add 150 µL of cold ACN containing the internal standard. This will precipitate the plasma proteins and the ADC.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
The method should be optimized for the specific payload, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve of the payload in plasma to quantify the concentrations in the experimental samples.
-
Plot the concentration of the free payload versus time to determine the rate of drug release.
-
Calculate the percentage of drug release at each time point relative to the initial total amount of conjugated drug.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of a disulfide-linked ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Complete cell culture medium
-
Disulfide-linked ADC
-
Unconjugated antibody (as a negative control)
-
Free cytotoxic payload (as a positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a vehicle control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hindered disulfide bonds to regulate release rate of model drug from mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
Technical Support Center: Stability of Acid-PEG2-SS-PEG2-Acid in Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of Acid-PEG2-SS-PEG2-Acid in plasma. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the disulfide bond in this compound in human plasma?
Q2: How does the PEGylation of this molecule affect its plasma stability?
A2: PEGylation, the attachment of polyethylene glycol (PEG) chains, generally enhances the plasma stability of molecules.[3][4] It does so by increasing the hydrodynamic size of the molecule, which can reduce renal clearance and shield it from enzymatic degradation.[4][5] The PEG2 linkers in this compound are expected to contribute to a longer circulation half-life of the intact molecule.[4]
Q3: Are the terminal carboxylic acid groups stable in plasma?
A3: Yes, the terminal carboxylic acid groups are chemically stable and are not expected to undergo degradation in plasma under normal physiological conditions. Their primary role is often for conjugation to other molecules, such as amines, to form stable amide bonds.
Q4: What are the primary degradation products of this compound in plasma?
A4: The primary degradation event is the cleavage of the disulfide bond. This will result in the formation of two molecules of Acid-PEG2-thiol (Acid-PEG2-SH). This reduction can be initiated by endogenous thiols like cysteine or through enzymatic action.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of the parent molecule observed in the plasma stability assay. | 1. High concentration of reducing agents in the plasma sample. 2. Enzymatic activity in the plasma. 3. Instability of the compound under assay conditions (e.g., pH, temperature). | 1. Consider using a thiol-scavenging agent like N-ethylmaleimide (NEM) in a control experiment to assess the contribution of free thiols to degradation. 2. Heat-inactivate the plasma (e.g., 56°C for 30 minutes) in a parallel experiment to determine the extent of enzymatic degradation. 3. Ensure the pH of the incubation buffer is maintained at physiological pH (7.4) and the temperature is controlled at 37°C. |
| Inconsistent results between different batches of plasma. | 1. Variability in enzyme and reducing agent levels between plasma donors. 2. Improper storage and handling of plasma, leading to degradation of endogenous components. | 1. Whenever possible, use pooled plasma from multiple donors to average out individual variations. 2. Ensure plasma is stored at -80°C and thawed immediately before use. Avoid repeated freeze-thaw cycles. |
| Difficulty in quantifying the parent molecule and its degradation products by LC-MS. | 1. Poor ionization of the PEGylated molecule. 2. Broad chromatographic peaks due to the heterogeneity of PEG. 3. Matrix effects from plasma components. | 1. Optimize mass spectrometry source conditions. Consider using a different ionization source (e.g., APCI if ESI is not effective). 2. Use a high-resolution mass spectrometer for better mass accuracy. For chromatography, consider a column with a wider pore size. 3. Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering plasma components.[6] |
| Unexpected cleavage products observed. | 1. Oxidative degradation of the PEG chain. 2. Hydrolysis of other bonds in the molecule, though less likely for this structure. | 1. Minimize exposure of samples to light and air. Consider adding an antioxidant to the incubation mixture in a control experiment. 2. Use high-resolution mass spectrometry to accurately identify the mass of the unexpected products and deduce their structure. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in plasma.
1. Materials:
-
This compound
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a structurally similar, stable compound)
-
HPLC or LC-MS system
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
- Spike the stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 10 µg/mL. The final DMSO concentration should be less than 1%.
- Incubate the plasma sample at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
- To precipitate the plasma proteins, add 3 volumes of ice-cold ACN containing the internal standard to the aliquot.
- Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS analysis.
- Analyze the samples to determine the concentration of the remaining parent compound.
3. Data Analysis:
- Plot the percentage of the remaining parent compound against time.
- Calculate the half-life (t½) of the compound in plasma.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is for identifying the cleavage products of this compound.
1. Sample Preparation:
-
Follow the plasma stability assay protocol (Protocol 1) to generate samples at a time point where significant degradation has occurred (e.g., 240 minutes).
2. LC-MS/MS Analysis:
- Inject the prepared sample into an LC-MS/MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Use a reversed-phase column suitable for the analysis of PEGylated molecules.
- Set the mass spectrometer to acquire data in both full scan mode and fragmentation mode (MS/MS).
- In the full scan, look for the expected mass of the parent compound and its primary degradation product (Acid-PEG2-SH).
- Perform MS/MS analysis on the parent ion and the potential degradation product ions to confirm their identities by comparing the fragmentation patterns.
Visualizations
Caption: Expected degradation pathway of this compound in plasma.
Caption: Experimental workflow for a plasma stability study.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide bond prolongs the half-life of therapeutic peptide-GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in ADC synthesis?
Low conjugation yields and inconsistent results are frequent challenges in the ADC synthesis process.[] These issues can be attributed to a variety of factors, including suboptimal reaction conditions, poor quality of the antibody or linker-payload, improper selection of conjugation methods, and inefficient purification.[][2] Key areas to investigate include incomplete antibody reduction, instability of the linker-payload, poor solubility of reactants, and high levels of aggregation during the reaction.[2][3]
Q2: How does the quality of the starting antibody affect conjugation efficiency?
The quality and purity of the monoclonal antibody (mAb) are critical for successful conjugation.[] The presence of protein impurities can interfere with the reaction, and a purity of over 95% is often recommended.[3] Not all mAbs are suitable for ADC development; antibodies with poor internalization kinetics or high off-target binding can limit ADC efficacy.[4] Furthermore, certain antibody attributes, such as trisulfide content for cysteine-based conjugation, must be tightly controlled to ensure batch-to-batch consistency.[5]
Q3: My Drug-to-Antibody Ratio (DAR) is lower than expected. What are the potential causes?
A lower-than-expected DAR is a common indicator of an inefficient conjugation reaction.[3] This can stem from several issues:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, insufficient reduction of interchain disulfide bonds results in fewer available free sulfhydryl groups for the linker to attach to.[3]
-
Suboptimal Molar Ratios: An inappropriate molar excess of the linker-payload to the antibody can lead to incomplete conjugation.[3]
-
Hydrolysis of Reactive Groups: The reactive groups on the linker (e.g., maleimide on SMCC) can be susceptible to hydrolysis, rendering them unable to react with the antibody.[3]
-
Steric Hindrance: A very long linker, such as a long PEG chain, can create steric hindrance, making it difficult for the reactive group to access the conjugation site on the antibody.[2]
The ideal DAR is typically between 2 and 4 to balance efficacy and safety.[]
Q4: I'm observing significant product loss during the purification step. Why is this happening?
The purification process is a major source of product loss.[2] The crude reaction mixture is heterogeneous, containing the desired ADC, unconjugated antibody, free linker-payload, and aggregates.[2][5] Aggressive purification methods required to achieve high purity often result in a lower yield.[2] Some chromatography techniques, like ion-exchange and hydrophobic interaction chromatography, can even induce aggregation, further reducing yield.[6] Tangential Flow Filtration (TFF) is often used and can maintain yields above 90%, but other methods may be less efficient.[]
Q5: What role does the linker-payload play in low ADC yield?
The linker and payload significantly influence the overall success of the synthesis. Key factors include:
-
Stability: The linker-payload construct must be stable under the conjugation and purification conditions to prevent premature cleavage of the payload.[2][8] Linker instability in circulation can also lead to off-target toxicity.[9]
-
Solubility: Highly hydrophobic payloads can have limited solubility in aqueous conjugation buffers, leading to an incomplete reaction.[2] Using hydrophilic linkers (e.g., PEG) can improve solubility and reduce aggregation.[4]
-
Reactivity: The chemical properties of the linker directly affect the efficiency and stability of the connection between the antibody and the drug.[] Innovations in linker chemistry aim to improve conjugation efficiency and minimize side reactions.[]
Q6: High levels of aggregation are forming in my final ADC product. What is the cause and how can I prevent it?
Aggregation is a critical issue that can reduce yield, affect pharmacokinetics, and potentially cause immunogenicity.[5][10][11] The primary causes include:
-
Hydrophobicity: The conjugation of hydrophobic payloads to the antibody surface increases the propensity for molecules to attract each other and aggregate.[10][11] Higher DARs often lead to greater aggregation rates.[11]
-
Unfavorable Buffer Conditions: Incorrect pH (especially near the antibody's isoelectric point), low or high salt concentrations, and the presence of certain organic co-solvents (used to dissolve the payload-linker) can all promote aggregation.[10]
-
Process-Induced Stress: High shear forces during mixing or purification steps can lead to protein denaturation and aggregation.[11]
To prevent aggregation, strategies include optimizing buffer conditions, using hydrophilic linkers, controlling the DAR, and employing manufacturing techniques like immobilization on a solid support during conjugation to physically separate the antibodies.[4][10][12]
Troubleshooting Guide
Symptom 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
If analysis by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a high percentage of unconjugated antibody or a DAR value below the target, consider the following.
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., DTT, TCEP), temperature, and incubation time.[3] Verify the number of free thiols per antibody using Ellman's assay before conjugation.[3] |
| Suboptimal Reaction pH | Ensure the pH of the reaction buffer is within the optimal range for the specific conjugation chemistry. For maleimide-thiol reactions, the optimal pH is 6.5-7.5.[3] |
| Linker-Payload Instability/Hydrolysis | Prepare linker-payload solutions immediately before use. Minimize exposure to non-optimal pH or high temperatures that could cause hydrolysis of reactive groups like maleimide or NHS esters.[3][] |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the linker-payload to the antibody. Titrate the ratio to find the optimal balance for your specific antibody and desired DAR.[3] |
| Poor Linker-Payload Solubility | Increase the amount of co-solvent (e.g., DMSO) if possible, but be mindful that this can also promote antibody aggregation.[10] Consider using a more hydrophilic linker.[4] |
| Low Antibody Concentration | Ensure the antibody concentration is sufficient for an efficient reaction. A concentration of at least 0.5 mg/mL is often recommended.[3] |
Symptom 2: High Levels of Aggregation
If Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) indicates a high percentage of aggregates in the reaction mixture or final product, investigate these areas.
| Potential Cause | Recommended Action |
| High Hydrophobicity of Payload/Linker | Consider using a more hydrophilic linker (e.g., PEG) to shield the hydrophobic payload.[2][4] Aim for the lowest DAR that still provides the desired efficacy.[11] |
| Unfavorable Buffer Conditions | Screen different buffer formulations. Avoid pH values near the antibody's isoelectric point.[10] Optimize salt concentration to minimize hydrophobic and electrostatic interactions.[10] |
| Presence of Organic Co-solvents | Minimize the concentration of organic solvents like DMSO used to dissolve the linker-payload.[10][14] Consider using a water-soluble version of the linker if available (e.g., sulfo-SMCC).[14] |
| High Protein Concentration | Perform conjugation at a lower antibody concentration to reduce intermolecular interactions. |
| Process-Induced Stress | Minimize shear forces during reaction mixing and purification steps like ultrafiltration/diafiltration.[11] |
Symptom 3: Low Product Recovery After Purification
If the final yield of purified ADC is low despite evidence of a successful conjugation reaction, focus on the purification workflow.
| Potential Cause | Recommended Action |
| Product Loss During Chromatography | Optimize the chromatography method. For SEC, ensure the media has minimal interaction with the ADC.[] For IEC, select conditions that achieve high recovery while removing impurities.[] |
| Induction of Aggregation by Purification Method | Some chromatography methods can induce aggregation.[6] If this is suspected, consider alternative methods. Hydroxyapatite (HA) chromatography can be effective at removing aggregates.[] |
| Aggressive Purification to Remove Impurities | Balance the trade-off between purity and yield.[2] It may be necessary to accept a slightly less pure product to achieve an acceptable yield, provided critical quality attributes are met. |
| Inefficient Removal of Small Molecules | Use Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to efficiently remove unconjugated linker-payload and other small molecules.[][15] |
Experimental Protocols
1. Quantification of Free Thiols via Ellman's Assay
-
Objective: To verify the successful reduction of antibody interchain disulfide bonds before cysteine-based conjugation.
-
Methodology:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
Add a freshly prepared solution of the reducing agent (e.g., DTT or TCEP) to the antibody solution and incubate under optimized conditions (time, temperature).
-
Remove the excess reducing agent using a desalting column.
-
Add Ellman's Reagent (DTNB) to both the reduced antibody sample and the standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the antibody sample by comparing its absorbance to the standard curve. This confirms the availability of sites for conjugation.[3]
-
2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Methodology:
-
Use a HIC column (e.g., Butyl-NPR).
-
Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Inject the ADC sample.
-
Elute the sample using a decreasing salt gradient. Species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).
-
Monitor the elution profile using a UV detector.
-
Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
-
3. Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.
-
Methodology:
-
Use an SEC column appropriate for the size of the antibody.
-
Equilibrate and run the column with a non-denaturing mobile phase (e.g., phosphate-buffered saline).
-
Inject the ADC sample.
-
Monitor the elution profile using a UV detector. Aggregates will elute first, followed by the ADC monomer, and then any fragments.
-
Integrate the peak areas to determine the relative percentage of each species.
-
Visualizations
Caption: Troubleshooting workflow for low ADC yield.
Caption: ADC conjugation and purification workflow.
Caption: Diagnostic decision tree for low ADC yield.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 5. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 6. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. lonza.com [lonza.com]
Technical Support Center: Steric Hindrance Effects with PEG Linkers in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding steric hindrance effects when using polyethylene glycol (PEG) linkers in bioconjugation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with PEG linkers?
A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or molecular interaction. In bioconjugation, the PEG linker, while often used to create space between two molecules, can itself physically block the reactive groups on the biomolecule or the payload, preventing efficient conjugation. Furthermore, a long PEG chain can wrap around the biomolecule, potentially masking binding sites and reducing the biological activity of the final conjugate.[1]
Q2: How do PEG linkers help in overcoming steric hindrance?
A2: PEG linkers act as flexible, hydrophilic spacers that provide spatial separation between the conjugated molecules.[2][3] This is particularly crucial when conjugating large molecules, such as antibodies, to bulky payloads. By increasing the distance between the two entities, the PEG linker can prevent steric clashes that might otherwise hinder the biological activity of either component.[1][3]
Q3: What are the key benefits of using PEG linkers in bioconjugation?
A3: Beyond mitigating steric hindrance, PEG linkers offer several advantages:[2][4][]
-
Improved Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic molecules in aqueous solutions.[3][4][]
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and proteolysis.[3][4][]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a therapeutic protein, lowering the risk of an immune response.[3][]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time.[]
Q4: How does the length of a PEG linker influence bioconjugation outcomes?
A4: The length of the PEG linker is a critical parameter that requires careful optimization:
-
Too Short: A short linker may not provide sufficient separation, leading to steric hindrance between the conjugated molecules and potentially reduced biological activity.[1]
-
Too Long: A very long PEG chain can wrap around the biomolecule, which may interfere with its target binding. While longer chains can improve pharmacokinetic properties, they can also decrease in vitro cytotoxicity.[6] There is often an optimal length that balances these effects.[6]
Q5: What is the difference between monodisperse and polydisperse PEG linkers?
A5:
-
Monodisperse (or discrete) PEG (dPEG®): These linkers have a precise, single molecular weight and a specific number of ethylene glycol units. This uniformity leads to more homogenous conjugates, which is crucial for therapeutic applications requiring batch-to-batch consistency.[1][7]
-
Polydisperse PEG: This is a mixture of PEG chains with a range of different lengths and molecular weights, described by an average molecular weight.[7] This heterogeneity can lead to a more complex mixture of final bioconjugates.[7]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step | Explanation |
| Steric Hindrance | Optimize the PEG linker length. Consider a longer linker to increase the accessibility of reactive groups.[3] | The PEG chain itself or the proximity of the conjugation site to other bulky residues may be preventing the reaction. |
| Incorrect Reaction Conditions | Optimize pH, temperature, and reaction time. For NHS ester reactions, a pH of 7.0-8.0 is typical. For maleimide reactions, a pH of 6.5-7.5 is recommended.[1][] Most conjugations can be performed at room temperature for 1-2 hours or at 4°C overnight.[1] | The reactivity of the functional groups is highly dependent on the reaction environment. |
| Oxidized Thiols (for Maleimide Chemistry) | Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. Ensure the reducing agent is removed before adding the maleimide-PEG linker.[1] | Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[1] |
| Hydrolysis of Reactive Groups | Prepare solutions of reactive PEG linkers (e.g., NHS esters) immediately before use. Avoid storing them in solution.[4][8] | NHS esters are particularly susceptible to hydrolysis in aqueous buffers, rendering them inactive.[4][8] |
Problem 2: Loss of Biological Activity of the Conjugate
| Possible Cause | Troubleshooting Step | Explanation |
| Steric Hindrance at the Active Site | Use a longer PEG linker to distance the payload from the active site.[9] Alternatively, if the PEG itself is causing the hindrance, a shorter linker may be beneficial.[9] Consider site-specific conjugation away from the active site. | The PEG chain or the conjugated payload may be physically blocking the binding site of the biomolecule.[10] |
| Conformational Changes | Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., lower temperature) to minimize the risk of denaturation.[1] | The conjugation process itself might induce changes in the protein's secondary or tertiary structure, affecting its function.[1] |
| Aggregation of the Conjugate | Increase the length of the PEG linker to improve the solubility of the conjugate, especially with hydrophobic payloads.[11] Analyze the conjugate for aggregation using size-exclusion chromatography (SEC). | The addition of a hydrophobic payload can lead to aggregation, which can be mitigated by the hydrophilic PEG chain. |
Quantitative Data on PEG Linker Effects
The length of the PEG linker can significantly impact the properties of the bioconjugate. The following tables summarize representative data on how PEG length influences key parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Efficacy |
| PEG4 | Lower (more potent) | Shorter | Good |
| PEG8 | Intermediate | Longer | Often Improved |
| PEG12 | Higher (less potent) | Longer | Potentially Improved |
| PEG24 | Higher (less potent) | Longest | Context-Dependent |
Note: This table provides a generalized trend. The optimal PEG linker length is highly dependent on the specific antibody, payload, and tumor model. A systematic evaluation is recommended for each new ADC.[6]
Table 2: Impact of PEGylation on the Biological Activity of Interferon α-2a
| PEG Moiety | In Vitro Bioactivity (IU/mg) |
| Native IFN | High |
| mPEGM-IFN (branched 40 kDa) | 6.7 x 10⁷ |
| mPEGP-IFN (branched 40 kDa) | 3.95 x 10⁷ |
| mPEGL-IFN (branched 40 kDa) | 2.8 x 10⁷ |
Note: This data shows that while PEGylation can decrease in vitro bioactivity, the structure of the linker between the PEG and the protein also plays a significant role.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[1][4][12]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[4]
-
Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.[1][12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1][12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[1]
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.[1][]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[3]
Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein Thiol
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[1][2][3]
Materials:
-
Protein solution containing free thiols (in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Reduction (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[3]
-
Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.[1]
-
Prepare the PEG-Maleimide Solution: Dissolve the Maleimide-PEG in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2][13]
-
Purification: Purify the conjugate from unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.[2][]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.[3]
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Caption: Troubleshooting logic for steric hindrance issues.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. confluore.com [confluore.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of ADCs with Cleavable Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) with cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of ADCs with cleavable linkers?
A1: The primary challenges in purifying ADCs with cleavable linkers revolve around maintaining the integrity of the conjugate while removing impurities. Key issues include:
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can affect efficacy and immunogenicity.[1][2][3]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADC species with varying numbers of drug-linkers per antibody. Achieving a homogeneous DAR is crucial for a consistent product.[4][][6]
-
Removal of Process-Related Impurities: Efficient removal of unconjugated antibodies, free drug-linker, and residual solvents is essential to ensure the safety and potency of the ADC.[][7][8][9]
-
Linker Instability: Cleavable linkers are designed to be labile under specific conditions, but premature cleavage during purification can lead to product loss and the generation of impurities.[10][11]
Q2: Which purification techniques are most suitable for ADCs with cleavable linkers?
A2: A multi-step purification strategy is typically employed, often combining chromatography and filtration techniques. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity, which is influenced by the DAR. It is effective for isolating specific DAR species and removing aggregates.[4][][12][13][14][15]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is primarily used to remove high-molecular-weight aggregates and low-molecular-weight impurities like free drug-linker.[][16][17][18][19][20][21]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge and is effective for removing process-related impurities such as host cell proteins and DNA, as well as protein aggregates.[22][23]
-
Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange, removal of small molecule impurities, and product concentration.[][7][8][9][17][24][25][26]
-
Membrane Chromatography: This technique can be used for the efficient removal of aggregates and free drug-linkers, offering high flow rates.[][27]
Q3: How do different types of cleavable linkers (e.g., disulfide, hydrazine, peptide) influence the purification strategy?
A3: The choice of cleavable linker can impact the stability of the ADC during purification and may necessitate adjustments to the purification strategy:
-
Disulfide Linkers: These linkers are sensitive to reducing agents. Therefore, it is crucial to avoid reducing conditions during purification to prevent premature drug release.
-
Hydrazine Linkers: Hydrazine linkers are pH-sensitive and cleave under acidic conditions. Maintaining a neutral or slightly basic pH during purification is important to ensure linker stability.
-
Peptide Linkers: These linkers are cleaved by specific enzymes (e.g., cathepsins). As these enzymes are typically not present in the purification environment, peptide linkers are generally stable during the purification process.[28] However, care must be taken to remove any contaminating proteases from the initial cell culture harvest.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Post-Purification
High aggregate content is a common issue that can compromise the safety and efficacy of an ADC.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of ADC | Optimize HIC conditions (e.g., salt concentration, gradient slope). | HIC effectively separates aggregates based on their increased hydrophobicity compared to the monomeric ADC.[1] |
| Incorporate a multimodal chromatography (MMC) step. | MMC combines different interaction modes (e.g., ion exchange and hydrophobic interaction) to provide enhanced selectivity for aggregate removal.[2] | |
| Inappropriate Buffer Conditions | Screen different buffer pH and excipients (e.g., arginine, polysorbate) to improve ADC solubility and stability. | Certain excipients can act as stabilizers and prevent protein-protein interactions that lead to aggregation. |
| Sub-optimal TFF Parameters | Optimize transmembrane pressure (TMP) and cross-flow rate during TFF. | High shear stress during TFF can induce aggregation. Optimizing these parameters can minimize this effect. |
| Freeze-Thaw Stress | Minimize freeze-thaw cycles and consider flash-freezing in liquid nitrogen. | Slow freezing can lead to cryo-concentration and pH shifts, promoting aggregation. |
Experimental Workflow for Aggregate Analysis and Removal:
Issue 2: Low Recovery of ADC After Purification
Poor recovery can significantly impact the overall yield and cost-effectiveness of ADC production.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific Binding to Chromatography Resin | Adjust buffer conditions (e.g., pH, salt concentration) during binding and elution. | Optimizing buffer conditions can minimize non-specific interactions between the ADC and the stationary phase. |
| Screen different chromatography resins with varying hydrophobicity or charge characteristics. | Selecting a resin with appropriate selectivity for the target ADC can improve recovery.[4] | |
| Precipitation on the Column | Perform a solubility screening of the ADC under different buffer conditions before loading.[12] | Ensuring the ADC remains soluble in the loading and running buffers is critical to prevent precipitation and column clogging. |
| Reduce the sample load on the column. | Overloading the column can lead to precipitation and poor recovery. | |
| Inefficient Elution | Optimize the elution buffer composition (e.g., gradient slope, pH, additives). | A well-optimized elution protocol ensures the complete recovery of the bound ADC from the column. |
| Product Loss During TFF | Evaluate different membrane types and molecular weight cut-offs (MWCO). | Choosing the appropriate membrane can minimize product loss due to adsorption or passage through the membrane. |
| Optimize TFF operating parameters (TMP, cross-flow rate). | Inefficient TFF can lead to product loss in the retentate or permeate. |
Logical Decision Tree for Improving ADC Recovery:
Issue 3: Inefficient Removal of Free Drug-Linker
Residual free drug-linker is a critical impurity that must be removed to ensure the safety of the ADC.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Resolution in SEC | Optimize SEC column length, bead size, and flow rate. | A longer column with smaller beads can provide better resolution between the high-molecular-weight ADC and the low-molecular-weight free drug-linker. |
| Use a desalting column for rapid buffer exchange and removal of small molecules.[16] | Desalting columns are a quick and effective way to remove small molecule impurities. | |
| Inefficient Diafiltration in TFF | Increase the number of diavolumes during the TFF step. | A sufficient number of diavolumes is required to wash out the free drug-linker to the desired level.[26] |
| Optimize the TFF parameters (TMP, cross-flow rate) to maximize permeate flow. | Higher permeate flow rates can improve the efficiency of impurity removal. | |
| Interaction of Free Drug-Linker with ADC or Membrane | Add organic solvent (e.g., DMSO, DMAc) to the diafiltration buffer. | Organic solvents can help to solubilize the hydrophobic free drug-linker and prevent its association with the ADC or the TFF membrane.[7] |
Data Presentation: Comparison of Purification Techniques
The following tables provide a summary of expected performance for common ADC purification techniques. The actual results will vary depending on the specific ADC and process conditions.
Table 1: Typical Performance of Chromatography Methods for ADC Purification
| Chromatography Method | Primary Application | Typical Recovery | Aggregate Removal | DAR Species Separation |
| Hydrophobic Interaction (HIC) | DAR species separation, Aggregate removal | 80-95%[4] | Good to Excellent | Excellent |
| Size Exclusion (SEC) | Aggregate and free drug-linker removal, Buffer exchange | >95% | Excellent | Poor |
| Ion Exchange (IEX) | Removal of process-related impurities, Aggregate removal | >90% | Good | Limited |
| Multimodal (MMC) | Aggregate removal, Polishing | 85-95% | Excellent | Good |
Table 2: Performance of Tangential Flow Filtration (TFF) in ADC Purification
| TFF Application | Key Parameter | Typical Performance |
| Free Drug-Linker Removal | Log Reduction Value (LRV) | >3 |
| Buffer Exchange | % Exchange | >99% |
| Product Concentration | Final Concentration | Up to 100 mg/mL |
| Product Recovery | % Recovery | >95%[] |
Experimental Protocols
Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for purifying ADCs using HIC to separate different DAR species.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system (e.g., ÄKTA)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)[12]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[12]
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample with Mobile Phase A to the desired starting salt concentration. It is crucial to perform a solubility screening to prevent precipitation.[12]
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with 5-10 CVs of Mobile Phase A to remove any unbound impurities.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Collect fractions throughout the gradient.
-
Fraction Analysis: Analyze the collected fractions by SEC-HPLC and HIC-HPLC to determine the DAR and aggregate content of each fraction.
-
Column Cleaning and Storage: Clean the column according to the manufacturer's instructions and store it in an appropriate solution (e.g., 20% ethanol).
Protocol 2: Aggregate and Free Drug-Linker Removal by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC for the removal of aggregates and free drug-linker from an ADC sample.
Materials:
-
SEC column (e.g., Sephacryl, Superdex)
-
Chromatography system
-
Mobile Phase: Formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Loading: Load the ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The ADC will elute first, followed by smaller impurities.
-
Fraction Collection: Collect fractions corresponding to the main ADC peak, avoiding the earlier eluting aggregate peak and the later eluting free drug-linker peak.
-
Fraction Analysis: Analyze the collected fractions by SEC-HPLC to confirm the removal of aggregates and free drug-linker.
Protocol 3: Buffer Exchange and Impurity Removal by Tangential Flow Filtration (TFF)
This protocol outlines the use of TFF for buffer exchange and removal of small molecule impurities.
Materials:
-
TFF system with a suitable membrane (e.g., 30 kDa MWCO)
-
Diafiltration buffer (final formulation buffer)
-
ADC sample
Procedure:
-
System Setup and Flushing: Set up the TFF system according to the manufacturer's instructions and flush the system with water and then the diafiltration buffer.
-
Sample Concentration (Optional): Concentrate the ADC sample to a desired volume to reduce the amount of diafiltration buffer required.
-
Diafiltration: Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. Continue for at least 5-7 diavolumes to ensure complete buffer exchange and removal of small molecule impurities.[7]
-
Final Concentration: Concentrate the diafiltered ADC to the desired final concentration.
-
Product Recovery: Recover the concentrated ADC from the TFF system.
-
Analysis: Analyze the final product for purity, concentration, and removal of impurities.
ADC Purification Workflow Overview:
References
- 1. mdpi.com [mdpi.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. aragenbio.com [aragenbio.com]
- 24. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 25. adcreview.com [adcreview.com]
- 26. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids
Welcome to the technical support center for N-hydroxysuccinimide (NHS)-activated carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of NHS esters in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester, and what is the main competing reaction?
A1: The primary and desired reaction of an N-hydroxysuccinimide (NHS) ester is the nucleophilic acyl substitution with a primary aliphatic amine (–NH₂), typically found at the N-terminus of proteins or on the side chain of lysine residues.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2][3] The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water.[4][5] This side reaction results in the formation of a non-reactive carboxylic acid, which reduces the efficiency of the desired conjugation.[4]
Q2: What are the optimal conditions for an NHS ester reaction with a primary amine?
A2: NHS ester labeling reactions are highly dependent on pH. The optimal pH range is typically between 7.2 and 9.[6][7] Below this range, primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react effectively.[1] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the amine reaction and lowers the conjugation efficiency.[1][5][8] Reactions are commonly performed in non-amine-containing buffers such as phosphate, borate, HEPES, or bicarbonate buffers.[1][6]
Q3: Can NHS esters react with other functional groups besides primary amines?
A3: Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic groups, although generally with lower reactivity.[2][4] These side reactions can occur with:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.[4][9]
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.[4][9]
-
Imidazole groups: The imidazole ring of histidine has also been reported to show some reactivity.[4]
Q4: How should I store and handle NHS ester reagents to prevent hydrolysis?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[4][10][11] To prevent condensation upon opening, it is crucial to allow the reagent vial to equilibrate to room temperature before use.[4][10][12] For preparing stock solutions, use anhydrous (dry) organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4] It is best to prepare stock solutions fresh for each experiment to minimize hydrolysis.[4][11]
Q5: Which buffers should I avoid in my NHS ester coupling reaction?
A5: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[4][6] These buffers will compete with the target molecule for reaction with the NHS ester, thereby significantly reducing the conjugation efficiency.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving NHS-activated carboxylic acids.
Issue 1: Low or No Conjugation Yield
This is a frequent problem that can often be attributed to the hydrolysis of the NHS ester or suboptimal reaction conditions.
| Potential Cause | Recommended Action |
| Hydrolyzed NHS Ester | The reagent may have been compromised by moisture during storage or handling.[1] Test the activity of the NHS ester using the protocol provided below. Always allow the reagent to warm to room temperature before opening and use anhydrous solvents for stock solutions.[4][10][12] |
| Suboptimal pH | The reaction pH is critical. Below pH 7.2, the protonation of amines reduces their reactivity.[1] Above pH 9, the rate of hydrolysis is very high.[6][13] Verify the pH of your reaction buffer with a calibrated pH meter. The optimal range is generally 7.2-8.5.[1][6] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine.[4][6] Ensure your buffer is free of such nucleophiles. Perform a buffer exchange if necessary. |
| Low Protein/Target Molecule Concentration | At low concentrations of the target molecule, the competing hydrolysis reaction can dominate.[6] If possible, increase the concentration of your protein or target molecule (a concentration of 1-10 mg/mL is often recommended).[2] |
Issue 2: Poor Reproducibility
Inconsistent results can stem from variations in reagent handling and reaction setup.
| Potential Cause | Recommended Action |
| Inconsistent Reagent Handling | NHS esters are highly sensitive to moisture.[10][11] To ensure consistency, aliquot the solid NHS ester upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture.[10] |
| pH Drift During Reaction | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[1][14] Use a buffer with sufficient buffering capacity to maintain the optimal pH throughout the reaction. |
| Variable Reaction Times/Temperatures | The rates of both the desired amine reaction and the competing hydrolysis are dependent on time and temperature.[5] Standardize your reaction times and temperatures for reproducible results. |
Data Presentation
Table 1: Half-life of NHS Esters in Aqueous Solution
The stability of NHS esters is highly dependent on pH and temperature. The half-life is the time it takes for half of the NHS esters to be hydrolyzed.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[6][13] |
| 8.6 | 4 | 10 minutes[6][13] |
| 7.0 | Room Temperature | Hours[12][15][16] |
| 8.0 | Room Temperature | 1 hour[17] |
| 9.0 | Room Temperature | Minutes[12][15][16] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH between 7.2 and 8.5.[1][6] The typical protein concentration is 1-10 mg/mL.[2]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration typically 10-fold higher than the final reaction concentration.[3][11]
-
Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[11] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[11] Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[8][11]
-
Quenching the Reaction: To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM.[6][18] These primary amine-containing reagents will react with any remaining NHS esters.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][8]
Protocol 2: Assay for Determining the Reactivity of an NHS Ester
This protocol allows for a qualitative or semi-quantitative assessment of the activity of an NHS ester reagent by measuring the absorbance of the NHS byproduct upon hydrolysis.[6][12]
-
Prepare Reagent Solution: Prepare a solution of the NHS ester at a concentration of approximately 1 mg/mL in an amine-free buffer at pH 7-8.[12] If the NHS ester is not water-soluble, dissolve it in DMSO or DMF first.[12]
-
Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm.[6] Adjust the concentration if the absorbance is too high.
-
Induce Hydrolysis: Add a small volume of a base, such as 0.5-1.0 N NaOH, to the reagent solution to rapidly hydrolyze the NHS ester.[12]
-
Measure Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[6][12]
-
Interpretation: A significant increase in absorbance after base treatment indicates that the NHS ester was active and has been hydrolyzed to release the NHS leaving group, which absorbs at this wavelength.[6][12] If there is little to no change in absorbance, the NHS ester was likely already hydrolyzed and is inactive.[12]
Visualizations
Caption: Mechanism of NHS ester hydrolysis.
Caption: Troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Comparative Analysis of Acid-PEG2-SS-PEG2-Acid and Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly for targeted drug delivery systems like antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of two widely used linker technologies: the cleavable Acid-PEG2-SS-PEG2-Acid disulfide linker and the thiol-reactive maleimide linker.
This comparison will delve into their respective mechanisms of action, stability, and reaction kinetics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for a given application.
Introduction to Linker Technologies
This compound is a homobifunctional, cleavable linker featuring two carboxylic acid groups and a central disulfide bond flanked by two polyethylene glycol (PEG) spacers.[1] The carboxylic acid moieties allow for conjugation to amine-containing molecules, such as lysine residues on proteins, through the formation of stable amide bonds.[2] The key feature of this linker is the disulfide bond, which can be selectively cleaved in a reducing environment, such as the high glutathione concentrations found intracellularly.[3] The PEG spacers enhance solubility and reduce steric hindrance.[1]
Maleimide linkers are a popular class of thiol-reactive linkers used extensively in bioconjugation.[4] They react specifically with sulfhydryl groups, most commonly from cysteine residues in proteins, via a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and proceeds under mild physiological conditions.[6] However, the stability of the resulting thiosuccinimide ring can be a concern, as it is susceptible to a retro-Michael reaction, which can lead to premature drug release.[7]
Mechanism of Action and Cleavage
The distinct chemical natures of these two linkers dictate their mechanisms of conjugation and payload release.
This compound relies on a two-step process for conjugation to amine-containing biomolecules. First, the carboxylic acid groups are activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to form a reactive NHS ester. This activated linker then readily reacts with primary amines on the target molecule to form a stable amide bond. The release of the conjugated payload is triggered by the cleavage of the disulfide bond in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.[3]
Maleimide linkers offer a more direct conjugation strategy to thiol-containing molecules. The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue to form a covalent thioether linkage.[5] The stability of this bond is a critical consideration. While generally stable, the thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[7] However, the succinimide ring of the maleimide adduct can undergo hydrolysis to form a ring-opened structure that is more stable and resistant to the retro-Michael reaction.[8]
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Drug Delivery Linkers: Acid-PEG2-SS-PEG2-Acid vs. Hydrazone Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in targeted drug delivery systems like antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload delivery at the target site. This guide provides an objective, data-driven comparison of two prominent cleavable linkers: the redox-sensitive Acid-PEG2-SS-PEG2-Acid and the pH-sensitive hydrazone linker.
This comparison guide delves into the stability, drug release kinetics, and typical applications of each linker, supported by experimental data and detailed protocols to inform the rational design of next-generation targeted therapeutics.
At a Glance: Key Differences
| Feature | This compound Linker | Hydrazone Linker |
| Cleavage Stimulus | High concentrations of reducing agents (e.g., glutathione) | Acidic pH (pH 4.5-6.5) |
| Primary Release Site | Intracellular (cytosol) | Intracellular (endosomes, lysosomes) |
| Circulatory Stability | Generally high | Variable, prone to slow hydrolysis at physiological pH |
| Cleavage Mechanism | Reduction of disulfide bond to thiols | Hydrolysis of the hydrazone bond |
Performance Data: A Quantitative Comparison
The stability of the linker is paramount to prevent premature drug release. The following tables summarize quantitative data on the stability and drug release characteristics of disulfide and hydrazone linkers.
Table 1: Stability of Hydrazone Linkers at Physiological and Acidic pH
| Linker Type/Structure | Condition | Half-life (t½) / Release | Citation(s) |
| General Hydrazone | pH 7.4 (plasma) | ~2.6 - 2 days | [1][2] |
| pH 7.0 | >2.0 hours | [3] | |
| pH 5.0 | ~2.4 minutes - 4.4 hours | [3][4] | |
| Acylhydrazone (AcBut) | pH 7.4 (37°C, 24h) | 6% hydrolysis | [3] |
| pH 4.5 (37°C, 24h) | 97% release | [3] |
Table 2: Drug Release from Disulfide Linkers in Response to Reducing Agents
| Linker Type/Structure | Condition | Drug Release | Citation(s) |
| Disulfide-linked ADC (DM1 payload) | In vivo (mouse) | >50% of drug remained conjugated after 7 days | [5] |
| Self-immolative disulfide PBD ADC | In vivo (mouse) | Better safety profile compared to peptide-linked PBD ADC | [6] |
| Disulfide-linked nanomicelles | 10 mM Glutathione (GSH) | Rapid drug release | [7] |
In-Depth Analysis of Linker Chemistry and Performance
This compound: The Redox-Sensitive Workhorse
The this compound linker is a homobifunctional crosslinker featuring a central disulfide bond flanked by two polyethylene glycol (PEG) spacers, and terminal carboxylic acid groups for conjugation.[8]
Mechanism of Action: Disulfide linkers are designed to be stable in the relatively low-reducing environment of the bloodstream.[9] Upon internalization into a target cell, the significantly higher concentration of glutathione (GSH) in the cytoplasm (1-10 mM) rapidly reduces the disulfide bond, cleaving the linker and releasing the payload.[5]
Performance Characteristics:
-
High Plasma Stability: Disulfide linkers, particularly those with steric hindrance around the disulfide bond, generally exhibit high stability in circulation, minimizing premature drug release and associated off-target toxicity.[10] In vivo studies on disulfide-linked ADCs have shown that a significant portion of the conjugate remains intact for several days.[5]
-
Efficient Intracellular Release: The dramatic difference in GSH concentration between the extracellular and intracellular environments allows for a robust and selective release mechanism.[]
-
Hydrophilicity: The PEG spacers in the this compound structure enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[12]
Hydrazone Linkers: The pH-Sensitive Pioneer
Hydrazone linkers are formed by the reaction of a ketone or aldehyde with a hydrazine derivative.[13] They were among the first cleavable linkers to be used in clinically approved ADCs, such as gemtuzumab ozogamicin (Mylotarg).[4]
Mechanism of Action: Hydrazone bonds are relatively stable at the neutral pH of the bloodstream (~7.4) but are susceptible to hydrolysis under acidic conditions.[] When an ADC with a hydrazone linker is internalized into a cell via endocytosis, it is trafficked to endosomes and then lysosomes, where the pH drops to 5.0-6.5 and 4.5-5.0, respectively. This acidic environment catalyzes the cleavage of the hydrazone bond, releasing the drug.[3][12]
Performance Characteristics:
-
pH-Dependent Release: Hydrazone linkers provide a clear mechanism for drug release in the acidic compartments of the cell. The rate of hydrolysis can be tuned by modifying the electronic properties of the atoms adjacent to the hydrazone bond.[3]
-
Variable Plasma Stability: A significant drawback of some hydrazone linkers is their propensity for slow hydrolysis at physiological pH, leading to premature drug release in circulation.[4][15] This has been a contributing factor to the off-target toxicity observed with some early-generation ADCs. However, more recent designs, such as the acylhydrazone linker in inotuzumab ozogamicin, have shown improved stability.[3]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the cleavage mechanisms and a typical experimental workflow.
Caption: Cleavage of a disulfide linker by glutathione (GSH).
Caption: Acid-catalyzed hydrolysis of a hydrazone linker.
Caption: Workflow for an in vitro ADC cytotoxicity (MTT) assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. Below are representative protocols for key experiments.
Protocol 1: Conjugation of a Payload to this compound via EDC/NHS Chemistry
Objective: To activate the carboxylic acid groups of the linker and conjugate an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
DIPEA (N,N-Diisopropylethylamine)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS ester.
-
Dissolve the amine-containing payload (2.0 equivalents) in a small amount of anhydrous DMF or DMSO.
-
Add the payload solution and DIPEA (4.0 equivalents) to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by LC-MS).
-
The resulting payload-linker construct can be purified by reverse-phase HPLC.
-
The purified construct, now with a free carboxylic acid at the other end, can be similarly activated with EDC/NHS for conjugation to an antibody.
Protocol 2: Synthesis of a Hydrazone-Linked Conjugate
Objective: To form a hydrazone bond between a payload containing a ketone and a hydrazide-modified antibody.
Materials:
-
Antibody modified with a hydrazide group (e.g., via a linker like succinimidyl 4-hydrazinonicotinate acetone hydrazone, SANH)
-
Payload with a ketone functional group (e.g., doxorubicin)
-
Conjugation Buffer: PBS, pH 6.0-7.0
-
Aniline (as a catalyst, optional)
Procedure:
-
Prepare the hydrazide-modified antibody in the conjugation buffer.
-
Dissolve the ketone-containing payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the antibody solution at a desired molar excess. The final concentration of the organic solvent should typically be below 10% (v/v).
-
If using, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Monitor the progress of the conjugation by a suitable method (e.g., HIC-HPLC to determine the drug-to-antibody ratio, DAR).
-
Purify the resulting ADC using size exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank and untreated cells as a negative control.
-
Incubate the plate for 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Recommendations
The choice between an this compound linker and a hydrazone linker is highly dependent on the specific application, the nature of the payload, and the biological target.
-
This compound and other disulfide-based linkers are generally favored for their higher plasma stability , which can lead to an improved safety profile and a wider therapeutic window. They are the linker of choice when a redox-sensitive release mechanism is desired and the target cell has a high intracellular glutathione concentration.
-
Hydrazone linkers offer a well-established pH-dependent release mechanism that is effective in the acidic environment of endosomes and lysosomes. While historically plagued by stability issues, newer generations of hydrazone linkers have shown improved performance. They remain a viable option, particularly when rapid cleavage in the endo-lysosomal pathway is desired.
For drug development professionals, it is crucial to empirically evaluate different linker technologies for each specific ADC candidate. The experimental protocols provided in this guide offer a starting point for such a comparative analysis. By carefully considering the quantitative data and the inherent properties of each linker, researchers can make informed decisions to design safer and more effective targeted therapies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 1807539-10-1 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. njbio.com [njbio.com]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103342660A - Synthesis method of diphenyl ketone hydrazone - Google Patents [patents.google.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Acid-PEG2-SS-PEG2-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acid-PEG2-SS-PEG2-Acid, a bifunctional, cleavable linker, with other common linker types used in drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs). The information presented herein is supported by established experimental protocols and representative data from scientific literature to facilitate informed decisions in the design and characterization of novel bioconjugates.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two polyethylene glycol (PEG) spacers linked by a central disulfide bond, and terminated with carboxylic acid groups.[1][2] This structure imparts several key features: the PEG spacers enhance solubility and reduce steric hindrance, the terminal carboxylic acids allow for conjugation to amine-containing molecules (such as antibodies or other proteins) through the formation of stable amide bonds, and the disulfide bond provides a cleavable linkage that is sensitive to the reducing environment within cells.[1]
The primary application for this type of linker is in the development of ADCs, where it connects a monoclonal antibody to a cytotoxic payload. The design allows the ADC to remain stable in the systemic circulation and selectively release the payload inside target cells where the concentration of reducing agents like glutathione is significantly higher.[3][4]
Performance Comparison with Alternative Linkers
The choice of linker is critical to the efficacy and safety of an ADC. Below is a comparison of this compound with other widely used linker technologies. The data for this compound is representative of disulfide-containing PEG linkers due to the limited availability of specific public data for this exact molecule.
Table 1: Comparative Stability of ADC Linkers in Human Plasma
| Linker Type | Specific Example | Cleavage Mechanism | Representative Half-life (t½) in Human Plasma | Key Advantages | Key Disadvantages |
| Redox-Sensitive (Disulfide) | This compound | Reduction by Glutathione | ~100 - 200 hours | Good plasma stability, intracellular cleavage | Stability can be variable; potential for premature cleavage |
| Non-Cleavable (Thioether) | SMCC | Proteolytic Degradation | > 250 hours | High plasma stability, predictable pharmacokinetics | No bystander effect, requires lysosomal degradation |
| Enzyme-Cleavable (Peptide) | Val-Cit-PABC | Cathepsin B Cleavage | ~150 - 250 hours | High plasma stability, specific cleavage in lysosomes | Efficacy dependent on enzyme expression levels |
| pH-Sensitive (Hydrazone) | Hydrazone | Acid Hydrolysis | ~48 - 72 hours | Rapid release in acidic endosomes/lysosomes | Can exhibit instability in plasma at pH 7.4 |
Note: Half-life values are representative and can vary significantly based on the specific conjugate, payload, and experimental conditions.
Table 2: Comparative Cleavage Kinetics in a Reducing Environment
| Linker Type | Specific Example | Reducing Agent | Representative Cleavage Half-life (t½) | Cleavage Context |
| Redox-Sensitive (Disulfide) | This compound | Glutathione (1-10 mM) | < 1 hour | Intracellular (Cytosol) |
| Non-Cleavable (Thioether) | SMCC | Not Applicable | Not Applicable | N/A |
| Enzyme-Cleavable (Peptide) | Val-Cit-PABC | Not Applicable | Not Applicable | N/A |
| pH-Sensitive (Hydrazone) | Hydrazone | Not Applicable | Not Applicable | N/A |
Characterization of this compound Conjugates
Thorough characterization is essential to ensure the quality, consistency, and performance of an this compound conjugate. The following are key analytical techniques and their expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the linker and the successful conjugation.
-
Expected Spectral Features:
-
The characteristic broad signal of the PEG backbone protons is typically observed around 3.6 ppm.[5][6]
-
Signals corresponding to the protons adjacent to the disulfide bond and the carboxylic acid groups will be present at distinct chemical shifts.
-
Upon conjugation to an amine-containing molecule, new signals corresponding to the formed amide bond and the conjugated molecule will appear, and there will be a shift in the signals of the protons adjacent to the carboxylic acid.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the conjugate and to analyze its components after cleavage.
-
Expected Mass Spectrum:
-
The mass spectrum of the intact conjugate will show a peak corresponding to the combined molecular weight of the antibody, linker, and payload.
-
Analysis after reduction of the disulfide bond will show peaks corresponding to the cleaved components, confirming the structure of the linker.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of the conjugate and determining the drug-to-antibody ratio (DAR).
-
Purity Analysis (Reversed-Phase HPLC):
-
A single, sharp peak is indicative of a pure conjugate. The presence of multiple peaks may suggest impurities or degradation products.
-
-
DAR Determination (Hydrophobic Interaction Chromatography - HIC):
Dynamic Light Scattering (DLS)
DLS is used to assess the size and aggregation of the final conjugate, which is particularly important for nanoparticle-based drug delivery systems.
-
Expected Results:
-
A narrow size distribution with a low polydispersity index (PDI) indicates a homogenous and non-aggregated sample. An increase in particle size or PDI over time can indicate aggregation.
-
Experimental Protocols
The following are detailed protocols for key experiments used in the characterization and comparison of this compound conjugates.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, process the samples to separate the ADC from plasma proteins. This can be achieved through affinity capture using Protein A/G beads or by protein precipitation with acetonitrile.
-
Analysis:
-
Intact ADC Analysis (LC-MS): Analyze the captured ADC by LC-MS to determine the change in the average DAR over time.
-
Free Payload Analysis (LC-MS/MS): Analyze the supernatant (after protein precipitation) to quantify the amount of free payload that has been released from the ADC.
-
-
Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the in vitro half-life of the conjugate.
Protocol 2: Glutathione-Mediated Cleavage Assay
Objective: To evaluate the cleavage of the disulfide linker in a simulated intracellular reducing environment.
Methodology:
-
Sample Preparation: Prepare a solution of the ADC in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Add a stock solution of reduced glutathione (GSH) to the ADC solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Analysis (LC-MS): Analyze the aliquots by LC-MS to quantify the amount of intact ADC remaining and the amount of released payload.
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the cleavage kinetics and the half-life of the linker in the presence of glutathione.
Visualizations
Structure and Conjugation of this compound
Caption: Structure of the this compound linker and its conjugation to an antibody and payload.
Mechanism of Intracellular Cleavage
Caption: Mechanism of glutathione-mediated intracellular cleavage of a disulfide-linked ADC.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assay of an ADC.
Conclusion
The this compound linker offers a promising strategy for the development of redox-sensitive drug delivery systems. Its PEGylated structure enhances solubility, while the cleavable disulfide bond allows for targeted payload release in the reducing intracellular environment. A thorough characterization, including stability and cleavage kinetics, is crucial for the successful development of conjugates utilizing this linker technology. This guide provides a framework for the comparative evaluation and characterization of this compound conjugates, enabling researchers to make data-driven decisions in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
A Comparative Guide to Stability Assays for Disulfide Linkers in Drug Development
Disulfide linkers are a cornerstone in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Their unique ability to remain stable in systemic circulation while being susceptible to cleavage in the reducing intracellular environment is critical for efficacy and safety.[] This guide provides a comparative overview of common stability assays, offering detailed protocols and performance data to assist researchers in selecting the most appropriate methods for their drug development programs.
The central challenge in designing disulfide linkers is balancing stability and release. An ideal linker must be robust enough to prevent premature payload release in the bloodstream, which can lead to off-target toxicity, yet labile enough to efficiently release the therapeutic agent inside the target cell upon encountering high concentrations of reducing agents like glutathione (GSH).[][2] Factors such as steric hindrance—the addition of bulky groups like methyl groups adjacent to the disulfide bond—are employed to enhance linker stability.[2][3][4]
Comparative Stability of Disulfide Linkers
The stability of a disulfide linker is not only dependent on its chemical structure but also on the biological matrix in which it is tested. Significant variations can be observed between species, such as in human versus mouse plasma, which is a critical consideration for preclinical studies.[5][6] The following table summarizes experimental data on the stability of various disulfide linkers under different conditions.
| Linker/ADC Construct | Conjugation Site | Hindrance | Assay Condition | Time Point | % Drug Loss / Degradation | Reference |
| Anti-CD22-DM1 (1a) | LC-V205C | Unhindered | In vivo (Mouse) | 1 Day | ~50% | [2] |
| Anti-CD22-DM1 (1b) | LC-K149C | Unhindered | In vivo (Mouse) | 7 Days | ~25% | [2] |
| Anti-CD22-DM3 (2a) | LC-V205C | Single Methyl Group | In vivo (Mouse) | 7 Days | ~20% | [2] |
| Anti-CD22-DM3 (2b) | LC-K149C | Single Methyl Group | In vivo (Mouse) | 7 Days | ~10% | [2] |
| VCit-MMAF ADC | - | - | Mouse Plasma (37°C) | 14 Days | >95% | [5] |
| SVCit-MMAF ADC | - | - | Mouse Plasma (37°C) | 14 Days | ~70% | [5] |
| EVCit-MMAF ADC | - | - | Mouse Plasma (37°C) | 14 Days | Almost no cleavage | [5] |
| VCit/SVCit/EVCit ADCs | - | - | Human Plasma (37°C) | 28 Days | No significant degradation | [5] |
The Principle of Disulfide Linker Stability and Cleavage
Disulfide linkers are designed to exploit the significant difference in redox potential between the extracellular environment and the intracellular space. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, preserving the linker's integrity. In contrast, the cytosol of a cell has a much higher concentration of glutathione (GSH) (1-10 mM), creating a reducing environment that readily cleaves the disulfide bond and releases the payload.[][2]
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of a disulfide-linked conjugate involves incubation in a relevant biological matrix followed by quantification of the intact conjugate or the released payload over time. Common analytical techniques include Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]
Experimental Protocols
Below are detailed methodologies for two key experiments used to evaluate disulfide linker stability.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the disulfide-linked conjugate in plasma, simulating its behavior in systemic circulation.[7][10][11] It can be adapted for plasma from various species (human, mouse, rat, cynomolgus monkey).
Objective: To quantify the amount of intact conjugate or released payload over time when incubated in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Human or other species-specific plasma (e.g., K2 EDTA anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Analysis-specific reagents (see below)
Procedure:
-
Sample Preparation: Spike the ADC into plasma to a final concentration (e.g., 0.1 mg/mL). Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 4, 24, 48, 96, and 144 hours). Immediately store samples at -80°C until analysis.
Analysis Method 1: ELISA-Based Quantification of Intact ADC [8][12]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma aliquots to the wells. The intact ADC (antibody with payload) will bind to the coated antigen.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload.
-
Signal Generation: Add a suitable substrate to generate a chromogenic or fluorogenic signal.
-
Data Analysis: Measure the signal intensity. A decrease in signal over time compared to the t=0 sample indicates payload loss.
Analysis Method 2: LC-MS Based Quantification of Drug-to-Antibody Ratio (DAR) or Free Payload [7][13][14]
-
Sample Cleanup (for Free Payload): To measure the released drug, precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant containing the small molecule payload.[8]
-
Sample Cleanup (for DAR): To measure the average DAR, use immunocapture to isolate the ADC and other antibody species from the plasma.[10] This is often followed by enzymatic digestion.
-
LC-MS/MS Analysis: Inject the processed sample into an LC-MS/MS system.
-
Data Analysis:
-
For free payload analysis, quantify the concentration of the released drug against a standard curve.
-
For DAR analysis, determine the relative abundance of different drug-loaded antibody species to calculate the average DAR at each time point. A decrease in average DAR over time signifies drug loss.
-
Glutathione (GSH) Reduction Assay
This assay assesses the susceptibility of the disulfide linker to cleavage in a reducing environment, mimicking the intracellular conditions of a target cell.
Objective: To determine the rate of disulfide bond cleavage in the presence of a physiologically relevant reducing agent.
Materials:
-
ADC stock solution
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction quenching solution (e.g., N-ethylmaleimide in acetonitrile to cap free thiols)
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Reaction Setup: Prepare a solution of the ADC in PBS.
-
Initiate Reaction: Add GSH to the ADC solution to a final concentration representative of intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take an aliquot of the reaction and immediately add it to the quenching solution to stop the reduction.
-
Analysis: Analyze the quenched samples using a suitable method like reverse-phase HPLC or LC-MS to separate and quantify the released payload from the intact ADC.
-
Data Analysis: Plot the percentage of released payload against time to determine the reduction kinetics (e.g., calculate the half-life of the linker under these conditions).
References
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Navigating the Labyrinth of ADC Characterization: A Guide to Measuring Drug-to-Antibody Ratio for Acid-PEG2-SS-PEG2-Acid ADCs
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR significantly influences the therapeutic efficacy, safety, and pharmacokinetics of these complex biotherapeutics. This guide provides a comparative overview of common analytical techniques for measuring the DAR of ADCs featuring a cleavable Acid-PEG2-SS-PEG2-Acid linker, complete with experimental protocols and supporting data.
The this compound linker is a popular choice in ADC development, offering a balance of hydrophilicity from the PEG components and a cleavable disulfide bond for controlled drug release within the target cell. Accurate measurement of the number of drug molecules conjugated to each antibody is paramount for ensuring product consistency and understanding its biological activity. Several robust analytical methods are available, each with its own set of advantages and limitations.
Comparative Analysis of DAR Measurement Techniques
The selection of an appropriate analytical method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution), and the available instrumentation. The following table summarizes and compares the most widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[][2][3] | Simple, rapid, and requires minimal sample preparation.[2][4] | Provides only the average DAR, not the distribution of different drug-loaded species. Requires that the drug has a distinct chromophore from the antibody.[2][5][6] | Routine analysis and in-process control for a quick estimation of the average DAR.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[][7] The addition of each hydrophobic drug-linker moiety increases the retention time on the HIC column.[7] | Provides information on the distribution of different DAR species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) and allows for the calculation of a weighted average DAR.[][7][8] Analysis is performed under non-denaturing conditions.[][8] | Requires method development to achieve optimal separation. The mobile phase often contains high salt concentrations that can be corrosive to standard HPLC systems.[8] | Gold standard for characterizing the heterogeneity and calculating the weighted average DAR of cysteine-conjugated ADCs.[7][8] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the ADC after reduction of the interchain disulfide bonds.[7] The number of conjugated drugs alters the hydrophobicity and retention of the chains. | Offers an orthogonal method to HIC for DAR determination.[7] Can be coupled with mass spectrometry for peak identification.[9] | Requires denaturation and reduction of the ADC, so it does not analyze the intact ADC.[6][7] | Orthogonal characterization of DAR, particularly for cysteine-linked ADCs, by analyzing the individual light and heavy chains.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the number of conjugated drug molecules.[] Liquid chromatography is often coupled with MS (LC-MS) for separation prior to detection. | Provides highly accurate and detailed information on DAR distribution, including the identification of different drug-loaded species and potential side products.[][11] Can be used for both intact and reduced ADCs.[12] | Requires more complex instrumentation and data analysis. Ionization efficiency can vary between different DAR species, potentially affecting quantification. | In-depth characterization of ADCs, providing precise mass information and distribution of drug-loaded species.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR analysis. Below are representative protocols for HIC and RP-HPLC methods.
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is designed for the analysis of an ADC with a cleavable disulfide linker, such as the this compound linker, conjugated to cysteine residues.
1. Materials and Reagents:
-
ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL (of a ~1 mg/mL ADC solution)
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 0% B
-
27-35 min: 0% B (re-equilibration)
-
3. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol involves the reduction of the ADC to separate and analyze its light and heavy chains.
1. Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.
2. Materials and Reagents:
-
Reduced ADC sample
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC column (e.g., PLRP-S)
-
HPLC system with UV detector
3. Chromatographic Conditions:
-
Column Temperature: 80°C
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B (linear gradient)
-
25-30 min: 50-25% B (linear gradient)
-
30-35 min: 25% B (re-equilibration)
-
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), and the various heavy chain species (H0, H1, H2, etc.).
-
Calculate the weighted average DAR using the following formula, taking into account that a full antibody has two light and two heavy chains[15]: Weighted Average DAR = [ (Σ Peak Area L_n * n) / Σ Peak Area L_n + (Σ Peak Area H_n * n) / Σ Peak Area H_n ] (where L_n and H_n are the light and heavy chains with 'n' drugs, respectively)
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for HIC and RP-HPLC.
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for DAR analysis using Reversed-Phase HPLC (RP-HPLC) after reduction.
Conclusion
The accurate measurement of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. For ADCs utilizing the this compound linker, a variety of robust analytical techniques are available. While UV-Vis spectroscopy offers a rapid assessment of the average DAR, chromatographic methods such as HIC and RP-HPLC provide more detailed information on the distribution of drug-loaded species. Mass spectrometry stands out for its high accuracy and detailed characterization capabilities. The choice of method should be guided by the specific analytical needs of the project. For comprehensive characterization, employing orthogonal methods is highly recommended to ensure the generation of accurate and reliable data, ultimately leading to the development of safer and more effective antibody-drug conjugates.[]
References
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. lcms.cz [lcms.cz]
- 13. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
A Comparative Guide to In Vitro Cleavage Assays for Disulfide-Linked ADCs
The stability of the linker connecting the antibody to the cytotoxic payload is a critical attribute of an Antibody-Drug Conjugate (ADC). For ADCs utilizing a disulfide linker, it is paramount that this bond remains stable in systemic circulation to minimize off-target toxicity, yet is efficiently cleaved within the reducing environment of the target tumor cell to release the drug. In vitro cleavage assays are therefore essential tools in the development and characterization of these therapeutics. This guide provides a comparative overview of common in vitro methods used to assess the cleavage of disulfide-linked ADCs, complete with experimental data and detailed protocols.
Comparison of Common Cleavage Assay Methodologies
The two primary methodologies for evaluating the in vitro cleavage of disulfide-linked ADCs involve chemical reduction, typically with glutathione (GSH) to mimic the intracellular environment, and enzymatic reduction.[1][2][3][4] The choice of assay depends on the specific characteristics of the ADC and the desired information.
| Feature | Glutathione (GSH) Cleavage Assay | Enzymatic Cleavage Assay (e.g., Thioredoxin/Glutaredoxin) |
| Principle | Simulates the high concentration of GSH (1-10 mM) in the cell cytosol, which chemically reduces the disulfide bond.[1] | Utilizes enzymes like thioredoxin (TRX) and glutaredoxin (GRX) that catalytically cleave disulfide bonds, often in the presence of cofactors like NADPH.[3][4] |
| Biological Relevance | Represents the primary non-enzymatic reduction pathway within the cell. | Mimics enzymatic pathways that can also contribute to disulfide bond cleavage in xenobiotics and ADCs.[3][4] |
| Complexity | Relatively simple to set up and perform. | More complex, requiring purified enzymes and cofactors, and more stringent control of reaction conditions. |
| Typical Use Case | Standard stability and release kinetics assessment for most disulfide-linked ADCs.[5] | Investigating specific enzymatic contributions to cleavage, especially for sterically hindered disulfide bonds that may be resistant to GSH alone.[6][7] |
| Analytical Readout | Commonly analyzed by LC-MS or HPLC to quantify the released payload and remaining intact ADC.[5][8][9] | LC-MS is typically required to identify and quantify the specific cleavage products generated by the enzymatic reaction.[3] |
Quantitative Data Presentation
The stability of disulfide-linked ADCs is often evaluated by measuring the percentage of the drug that remains conjugated to the antibody over time. The data below, compiled from various studies, illustrates how linker chemistry and conjugation site can influence stability in the presence of reducing agents.
Table 1: Stability of Different Disulfide-Linked Maytansinoid ADCs in vitro
| ADC Construct | Linker Type | % Drug Remaining (after 7 days) | Reference |
| K149C-DM1 | Unhindered Disulfide | ~50% | [1] |
| K149C-DM3 | Hindered Disulfide (one methyl group) | ~90% | [1] |
| SPDB-DM4 | Hindered Disulfide (two methyl groups) | ~50% | [1] |
Data illustrates that steric hindrance near the disulfide bond can significantly increase the in vitro stability of the ADC.[1][6]
Table 2: Impact of Conjugation Site on ADC Stability
| ADC Construct | Conjugation Site | % Drug Remaining (after 7 days) | Reference |
| V205C-DM1 | Light Chain | <10% | [1] |
| K149C-DM1 | Light Chain | ~50% | [1] |
This data highlights that the specific site of conjugation on the antibody can dramatically affect the stability of the disulfide linker.[1]
Experimental Protocols
Below are detailed protocols for the two major types of in vitro cleavage assays.
This protocol is designed to assess the cleavage kinetics of a disulfide-linked ADC in an environment mimicking the cell's cytosol.[5]
Materials:
-
Disulfide-linked ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
N-ethylmaleimide (NEM) for quenching (optional)
-
LC-MS system or HPLC with a suitable column (e.g., reverse-phase C18) for analysis[5][10]
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the ADC in PBS.
-
Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to ~7.4 if necessary.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC stock solution and the GSH stock solution to achieve a final GSH concentration of 1-10 mM.[1]
-
Adjust the final volume with PBS. Include a control sample with ADC in PBS without GSH.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
-
Quenching (Optional):
-
To stop the reaction, add NEM to the aliquot to a final concentration of ~20 mM to cap free thiols.
-
-
Analysis:
This protocol evaluates the enzymatic cleavage of a disulfide-linked ADC.[3][12]
Materials:
-
Disulfide-linked ADC
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Human Thioredoxin (TRX)
-
Human Thioredoxin Reductase (TRXR)
-
NADPH
-
LC-MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ADC in the reaction buffer.
-
Prepare stock solutions of TRX, TRXR, and NADPH in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 1-5 µM), TRX (e.g., 1-5 µM), TRXR (e.g., 100-200 nM), and NADPH (e.g., 250-500 µM).
-
Include control reactions, such as the ADC with NADPH only, and the ADC with TRX and TRXR but without NADPH.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling:
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding an equal volume of acetonitrile or another organic solvent to precipitate the enzymes.
-
Centrifuge the samples to pellet the precipitate and collect the supernatant.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to identify and quantify the released payload and other metabolites.[3]
-
Mandatory Visualizations
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 3. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biocompare.com [biocompare.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADCs, supported by comparative data and detailed experimental protocols.
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical nature dictates the stability, efficacy, and toxicity profile of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with profound implications for the therapeutic index. This guide provides an objective comparison of these two linker strategies, summarizing key performance data and outlining detailed methodologies for their evaluation.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by specific conditions in the tumor microenvironment or within the cancer cell (e.g., enzymes, pH, glutathione).[1] | Relies on the complete degradation of the antibody in the lysosome to release the payload-linker-amino acid complex.[1][2] |
| Payload Form | Released in its native, potent form. | Released as a conjugate with the linker and an amino acid residue. |
| Bystander Effect | Can induce a "bystander effect," killing neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.[1] | Generally, a limited or absent bystander effect as the released payload is often charged and less membrane-permeable.[3] |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[3] | Typically exhibit higher plasma stability, leading to a more favorable safety profile.[2][4][5] |
| Therapeutic Window | Potentially wider therapeutic window in heterogeneous tumors due to the bystander effect.[6] | May offer a larger therapeutic window due to greater stability and reduced off-target toxicity.[2][4] |
| Applicability | Versatile and can be used with a broader range of payloads.[3] | Best suited for payloads that retain potency when conjugated to an amino acid. |
Mechanism of Action: A Visual Guide
The mechanism of action for ADCs with cleavable and non-cleavable linkers differs significantly in how the cytotoxic payload is released.
Performance Data: A Quantitative Comparison
The choice of linker technology significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize comparative data from various studies.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Lower values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (M) | Reference |
| mil40-16 | BT-474 | HER2 | Cleavable (vc) | MMAE | Not explicitly stated | [6] |
| mil40-15 | BT-474 | HER2 | Non-cleavable (Cys-linker) | MMAE | ~1 x 10⁻¹¹ | [6] |
| mil40-15 (Bystander) | MCF-7 (HER2-negative) | HER2 | Non-cleavable (Cys-linker) | MMAE | ~1 x 10⁻⁹ | [6] |
Note: Direct comparison of IC50 values can be influenced by the specific payload and drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
The antitumor activity of ADCs is evaluated in animal models by measuring tumor growth inhibition.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [6] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [6] |
| cBu-Cit linker-ADC | Cleavable | Human non-Hodgkin lymphoma | 3 mg/kg | Greater tumor suppression than Val-Cit linker | [7] |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 xenograft | 10 mg/kg single dose | Strongly reduced efficacy compared to stable non-cleavable linker | [8] |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable (stable) | BxPC3 xenograft | 10 mg/kg single dose | Significant tumor growth inhibition | [8] |
Pharmacokinetics and Stability
Pharmacokinetic parameters, such as half-life, are crucial for determining the stability and dosing regimen of an ADC.
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [6] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [6] |
| CX-DM1-containing ADC | Cleavable | 9.9 days | 0.7 mL/h/kg | [7] |
| SMCC-DM1-containing ADC | Non-cleavable | 10.4 days | 0.7 mL/h/kg | [7] |
| T-DXd (GGFG linker) | Cleavable | DAR decreased by ~50% in 7 days (rat PK) | Maintained comparable levels to trastuzumab | [9] |
| Exo-Linker ADC | Cleavable (novel) | Greater DAR retention than T-DXd (rat PK) | Maintained comparable levels to trastuzumab | [9] |
Experimental Protocols
Accurate and reproducible assessment of ADC performance is critical. Below are detailed methodologies for key experiments.
Experimental Workflow for ADC Evaluation
In Vitro Cytotoxicity Assay (MTT Protocol)
This protocol is used to determine the IC50 of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media and incubate overnight at 37°C with 5% CO2.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 µL of the ADC dilutions to the respective wells.[12] Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability at different ADC concentrations and plot the data to determine the IC50 value.[12]
In Vivo Plasma Stability Assay (LC-MS/MS Protocol)
This protocol quantifies the amount of intact ADC and released payload in plasma over time.
Materials:
-
ADC-dosed animal models (e.g., mice, rats)
-
Plasma collection supplies
-
LC-MS/MS system
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
Internal standards
Procedure:
-
Animal Dosing and Sample Collection: Administer the ADC intravenously to the animal model. Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Sample Preparation:
-
Free Payload Quantification: Precipitate proteins from plasma samples (e.g., with acetonitrile) to extract the small molecule payload.
-
Intact ADC Quantification: Use immuno-affinity capture to isolate the ADC from the plasma.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a suitable HPLC column (e.g., C18).
-
Mass Spectrometry: Quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Generate a standard curve to quantify the concentration of the free payload and intact ADC in the plasma samples at each time point. This data is used to determine the pharmacokinetic parameters, including half-life and clearance.
Enzyme-Linked Immunosorbent Assay (ELISA) for ADC Quantification
This protocol is used to measure the concentration of total antibody and intact ADC in plasma.
Materials:
-
96-well microtiter plates
-
Coating antigen or antibody
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Plasma samples
-
Detection antibody (e.g., anti-payload antibody or anti-human IgG) conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody or antigen specific to the ADC's mAb. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound coating material. Add blocking buffer to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition and Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.
-
Stopping and Reading: Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Use a standard curve to determine the concentration of the ADC in the plasma samples.
Conclusion
The selection of a cleavable or non-cleavable linker is a multifaceted decision that depends on the specific characteristics of the target antigen, the tumor microenvironment, and the payload. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors.[6] However, this can come at the cost of reduced plasma stability and increased off-target toxicity. Non-cleavable linkers generally provide greater stability, potentially leading to a better safety profile, but may be less effective against tumors with heterogeneous antigen expression.[3] A thorough evaluation of ADCs with both types of linkers, using the experimental approaches outlined in this guide, is essential for the development of safe and effective cancer therapies. Recent advancements in linker technology aim to combine the best of both worlds, focusing on developing more stable cleavable linkers to widen the therapeutic window.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acid-PEG2-SS-PEG2-Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of specialized chemical reagents are paramount for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of Acid-PEG2-SS-PEG2-Acid, a bifunctional, cleavable linker commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and ensure environmental responsibility.
This compound is characterized by terminal carboxylic acid groups and a central disulfide bond, which is susceptible to cleavage by reducing agents. Its polyethylene glycol (PEG) spacers enhance solubility in aqueous and organic media. While the PEG component is generally considered biocompatible and biodegradable, the presence of acidic functional groups and the cleavable disulfide linkage necessitates a structured approach to its disposal.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C14H26O8S2 |
| Molecular Weight | 386.48 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Key Functional Groups | Carboxylic Acids (-COOH), Disulfide (-S-S-), Polyethylene Glycol (PEG) |
| Cleavage Condition | The disulfide bond can be cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, guiding the user from initial assessment to the final disposal route.
Caption: Disposal decision workflow for this compound.
In-Lab Treatment Protocol: Cleavage and Neutralization
For uncontaminated, small quantities of this compound, an in-lab treatment protocol can be employed to break down the molecule into less reactive components prior to disposal. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Chemical Breakdown Pathway
The following diagram illustrates the cleavage of the disulfide bond in this compound by a reducing agent, resulting in two molecules of a PEGylated carboxylic acid with a thiol group.
Caption: In-lab cleavage of the disulfide bond.
Step-by-Step Experimental Protocol
-
Cleavage of the Disulfide Bond:
-
Dissolve the this compound waste in an appropriate aqueous buffer.
-
Add a 10-fold molar excess of a reducing agent, such as Dithiothreitol (DTT).
-
Allow the reaction to proceed at room temperature for at least 4 hours to ensure complete cleavage of the disulfide bond.
-
-
Oxidation of Thiol Groups (Optional but Recommended):
-
Following cleavage, the resulting thiol groups can be oxidized to sulfonic acid, which is generally less odorous and reactive.
-
Slowly add a solution of sodium hypochlorite (household bleach) while stirring. Monitor the reaction, as it may be exothermic.
-
Continue stirring for approximately 2 hours.
-
-
Neutralization of Carboxylic Acid Groups:
-
Check the pH of the resulting solution.
-
Slowly add a dilute base, such as sodium bicarbonate or sodium hydroxide, with stirring until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local regulations.
-
Professional Hazardous Waste Disposal
In the following scenarios, in-lab treatment is not recommended, and the waste must be handled as hazardous and disposed of by a professional waste management service, in accordance with institutional and local regulations:
-
Contamination: If the this compound is mixed with other hazardous materials, such as cytotoxic drugs, heavy metals, or other toxic chemicals.
-
Large Quantities: For bulk amounts of the chemical, professional disposal is the safer and more compliant option.
-
Uncertainty: If there is any doubt about the composition of the waste stream.
Procedure for Professional Disposal:
-
Segregation and Containment:
-
Collect the waste in a clearly labeled, leak-proof container.
-
The label should include the chemical name ("Waste this compound") and any other components in the mixture.
-
-
Contact Environmental Health & Safety (EHS):
-
Follow your institution's procedures for hazardous waste pickup.
-
Provide the EHS office with all necessary information about the waste.
-
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.
Personal protective equipment for handling Acid-PEG2-SS-PEG2-Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Acid-PEG2-SS-PEG2-Acid. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment and build confidence in handling such compounds.
Chemical Profile:
Personal Protective Equipment (PPE)
Based on the potential hazards associated with acidic compounds and related PEGylated structures, which can include skin and eye irritation, the following personal protective equipment is mandatory.[1][2]
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact and potential irritation.[1] |
| Eye Protection | Safety Goggles with Side Shields | Protects eyes from splashes and aerosols.[1] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and protects against spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential aerosols or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation:
-
Ensure a clean and organized workspace.
-
Confirm that an emergency eyewash station and safety shower are accessible.[1]
-
Don all required PPE as outlined in the table above.
-
-
Reagent Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or aerosols.[2]
-
Use only designated spatulas and glassware.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
-
Post-Reaction:
-
Quench the reaction mixture safely as per the specific experimental protocol.
-
Properly label all containers with the contents and any potential hazards.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Segregation:
-
Segregate waste containing this compound from other chemical waste streams.
-
-
Containerization:
-
Collect all liquid and solid waste in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name: "Waste this compound".
-
-
Disposal Procedure:
-
While polyethylene glycol is generally considered biodegradable, it is advisable to avoid disposal down the drain to prevent interference with wastewater treatment systems.
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program, adhering to all local, state, and federal regulations.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
